Demethoxydeacetoxypseudolaric acid B
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxydeacetoxypseudolaric acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its origin, synthetic approaches, and biological activities. While specific data for this compound is emerging, this document leverages information on the closely related and well-studied Pseudolaric acid B to provide a comprehensive understanding of this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Origin and Isolation
This compound is a natural product isolated from the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This tree has a history of use in traditional Chinese medicine for treating various ailments. The root and trunk bark of P. amabilis are the primary sources of a variety of bioactive diterpenoids, including the pseudolaric acids.
General Isolation Protocol
Experimental Protocol: General Isolation of Diterpenoids from Pseudolarix amabilis
-
Plant Material Collection and Preparation: The root or trunk bark of Pseudolarix amabilis is collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically ethanol (B145695) or methanol (B129727), at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Diterpenoids like the pseudolaric acids are typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
-
-
Structure Elucidation: The purity and structure of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Chemical Synthesis
A total synthesis of this compound has not been explicitly reported in the literature. However, the successful total synthesis of the more complex analogue, Pseudolaric acid B, by Trost and colleagues provides a viable strategic blueprint. The synthesis of these molecules is challenging due to the presence of a strained bicyclo[5.3.0]decane core and multiple stereocenters.
Retrosynthetic Analysis and Key Strategies
The synthesis of pseudolaric acid analogues generally involves the construction of the seven-membered ring fused to a five-membered ring. Key synthetic strategies that could be adapted for the synthesis of this compound include:
-
[4+3] Cycloaddition Reactions: To construct the seven-membered ring.
-
Ring-Closing Metathesis (RCM): To form the macrocyclic precursor to the bicyclic system.
-
Radical Cyclizations: To forge key carbon-carbon bonds.
The synthesis would likely start from readily available chiral building blocks to control the stereochemistry of the final product.
Biological Activity
While extensive biological data for this compound is not yet available, studies on its analogues, particularly Pseudolaric acid B, suggest a range of promising activities.
Cytotoxic Activity
An analog of this compound has demonstrated potent cytotoxic activities against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HMEC-1 | Microvascular Endothelial | 0.136 |
| HL-60 | Promyelocytic Leukemia | 0.245 |
| A-549 | Lung Carcinoma | 0.387 |
| MB-MDA-468 | Breast Cancer | 0.452 |
| BEL-7402 | Hepatocellular Carcinoma | 0.891 |
| HCT116 | Colon Cancer | 1.162 |
| HeLa | Cervical Cancer | 0.753 |
| Data for a semi-synthesized analog of this compound. |
Antifungal Activity
The pseudolaric acids are known for their antifungal properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not reported, Pseudolaric acid B has shown significant activity against various fungal strains. It is plausible that this compound shares a similar antifungal profile.
Mechanism of Action and Signaling Pathways
Studies on Pseudolaric acid B indicate that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. A key signaling pathway implicated in the action of Pseudolaric acid B is the PI3K/AKT/mTOR pathway. Inhibition of this pathway is a critical mechanism for its anti-cancer effects. It is highly probable that this compound exerts its biological effects through similar mechanisms.
Conclusion and Future Directions
This compound is a promising natural product with potential for development as a therapeutic agent, particularly in the areas of oncology and infectious diseases. While current knowledge is partly inferred from its structural analogues, the available data warrants further investigation into this specific molecule. Future research should focus on:
-
Developing a scalable and efficient total synthesis.
-
Conducting comprehensive biological evaluations to determine its full therapeutic potential and mechanism of action.
-
Optimizing the isolation protocol from its natural source for large-scale production.
This technical guide provides a foundational understanding of this compound and aims to stimulate further research and development in this area.
Demethoxydeacetoxypseudolaric Acid B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid natural product. The information is curated for professionals in research, science, and drug development, with a focus on its origin, isolation, and potential biological activities.
Source and Biological Context
This compound is a natural compound isolated from the golden larch tree, Pseudolarix amabilis. This tree, also known by synonyms such as Pseudolarix kaempferi, is native to China. The primary source of this compound is the root bark, referred to in traditional Chinese medicine as Cortex Pseudolaricis. Pseudolarix amabilis is a rich source of various bioactive diterpenoids and triterpenoids, many of which, including the closely related pseudolaric acids A and B, have demonstrated significant biological activities such as antifungal and cytotoxic effects.
Physicochemical and Spectroscopic Data
| Parameter | Data |
| Molecular Formula | C₂₁H₂₆O₅ |
| Molecular Weight | 358.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO; Insoluble in water |
| ¹H NMR (CDCl₃) | Data not available in searched literature. |
| ¹³C NMR (CDCl₃) | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. |
| Purity | >98% (typical for isolated natural products) |
| Typical Yield | Data not available in searched literature. |
Experimental Protocols
The following is a representative experimental protocol for the isolation of diterpenoid acids from Pseudolarix amabilis, based on common laboratory practices for natural product isolation from this species. This protocol should be considered a general guideline and may require optimization for the specific isolation of this compound.
Objective: To extract and isolate this compound from the root bark of Pseudolarix amabilis.
Materials:
-
Dried root bark of Pseudolarix amabilis
-
95% Ethanol (EtOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Methodology:
-
Extraction: a. The dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically. b. The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: a. The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane. b. The dichloromethane fraction, which is expected to contain the diterpenoids, is collected and concentrated.
-
Chromatographic Purification: a. Silica Gel Column Chromatography: The concentrated dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). b. Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known pseudolaric acids are pooled, concentrated, and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on size. c. Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a mobile phase gradient of acetonitrile and water. This step allows for the isolation of pure this compound.
-
Structure Elucidation and Characterization: a. The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. b. The purity of the final compound is assessed by analytical HPLC.
Biological Activity and Signaling Pathways
Direct studies on the signaling pathways affected by this compound are limited in the available literature. However, extensive research has been conducted on the closely related compound, Pseudolaric acid B (PAB) , also isolated from Pseudolarix amabilis. PAB has been shown to exhibit potent anticancer activity, and its mechanisms of action provide a strong indication of the potential biological activities of this compound.
PAB has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways:
-
PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis.
-
Mitochondrial Apoptosis Pathway: PAB can induce apoptosis by affecting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.
The following diagram illustrates the known signaling pathway of the related compound, Pseudolaric acid B.
Caption: Signaling pathway of the related compound, Pseudolaric acid B.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.
Caption: Generalized workflow for the isolation of this compound.
Preliminary Investigation of Demethoxydeacetoxypseudolaric acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. PAB has a long history of use in traditional Chinese medicine for its antifungal properties. Modern research has unveiled its potent anticancer, anti-angiogenic, and immunosuppressive activities. DMDA-PLB, as a structurally related analog, has demonstrated significant anti-proliferative effects against a range of human cancer cell lines, suggesting its potential as a promising candidate for further preclinical and clinical investigation. This document provides a preliminary technical overview of DMDA-PLB, summarizing its known biological activities, proposing its likely mechanisms of action based on the extensive research of its parent compound, and detailing relevant experimental methodologies.
Introduction
Pseudolaric acid B (PAB), the parent compound of this compound, is the most abundant and biologically active diterpenoid isolated from Cortex pseudolaricis[1][2]. It has been the subject of numerous studies investigating its therapeutic potential, particularly in oncology. PAB is known to exert its cytotoxic effects through the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3][4]. Its efficacy, however, can be limited by factors such as poor water solubility and the potential for drug resistance.
To address these limitations and explore the structure-activity relationship of this class of compounds, various derivatives of PAB have been synthesized. This compound (CAS No. 82508-36-9; Molecular Formula: C20H24O7) is one such analog, created through the semi-synthesis from PAB[5][6]. This guide focuses on the preliminary investigation of DMDA-PLB, presenting its known anti-proliferative data and postulating its mechanism of action.
Biological Activity: Anti-proliferative Effects
DMDA-PLB has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, as well as an endothelial cell line, indicating its potential as both an anticancer and anti-angiogenic agent. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM)[5] |
| HMEC-1 | Human Microvascular Endothelial Cells | 0.136 - 1.162 |
| HL-60 | Human Promyelocytic Leukemia | 0.136 - 1.162 |
| A-549 | Human Lung Carcinoma | 0.136 - 1.162 |
| MB-MDA-468 | Human Breast Adenocarcinoma | 0.136 - 1.162 |
| BEL-7402 | Human Hepatocellular Carcinoma | 0.136 - 1.162 |
| HCT116 | Human Colorectal Carcinoma | 0.136 - 1.162 |
| HeLa | Human Cervical Adenocarcinoma | 0.136 - 1.162 |
Proposed Mechanism of Action
While the specific signaling pathways modulated by DMDA-PLB have not been explicitly elucidated in published literature, it is highly probable that its mechanism of action mirrors that of its well-studied parent compound, Pseudolaric acid B. The primary molecular target of PAB is tubulin, leading to microtubule network disruption. This initial event triggers a cascade of downstream signaling events culminating in apoptosis. The following signaling pathways are likely perturbed by DMDA-PLB.
Microtubule Destabilization and Cell Cycle Arrest
Similar to PAB, DMDA-PLB is anticipated to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cellular microtubule network would interfere with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence of this is an arrest of the cell cycle at the G2/M phase, preventing cellular proliferation.
Figure 1: Experimental workflow for cell cycle analysis.
Induction of Apoptosis via PI3K/AKT/mTOR Pathway
PAB has been shown to induce apoptosis in triple-negative breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway by DMDA-PLB would likely lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering the mitochondrial pathway of apoptosis.
Figure 2: Proposed inhibition of the PI3K/AKT/mTOR pathway.
Modulation of Inflammatory and Immune Signaling
PAB has also been reported to suppress T-lymphocyte activation and inhibit inflammatory responses through the downregulation of the NF-κB and p38 MAPK signaling pathways. Given that chronic inflammation is a hallmark of cancer, the potential immunomodulatory and anti-inflammatory effects of DMDA-PLB could contribute to its overall anticancer activity.
Figure 3: Proposed anti-inflammatory signaling modulation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary investigation of DMDA-PLB.
Synthesis of this compound
The synthesis of DMDA-PLB is achieved through a semi-synthetic approach starting from its natural precursor, Pseudolaric acid B. The process involves chemical modifications to remove the methoxy (B1213986) and acetoxy groups. A general outline of the synthesis, based on the structural differences, would involve:
-
Isolation of Pseudolaric acid B: PAB is first extracted and purified from the root bark of Pseudolarix kaempferi.
-
Demethoxylation: A chemical reaction to cleave the methoxy group. This could potentially be achieved using strong acids or other demethylating agents.
-
Deacetylation: A hydrolysis reaction, typically under basic or acidic conditions, to remove the acetyl group from the ester.
-
Purification: The final product, DMDA-PLB, is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Note: For the specific reaction conditions, catalysts, and yields, it is essential to refer to the detailed synthetic procedures outlined in the primary literature, such as Yang et al., J Med Chem. 2008 Jan 10;51(1):77-85.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of DMDA-PLB is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of DMDA-PLB (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Future Directions
The potent in vitro anti-proliferative activity of DMDA-PLB warrants further investigation. Future studies should focus on:
-
Elucidation of Specific Molecular Targets: While microtubule disruption is a likely mechanism, binding studies with purified tubulin are needed for confirmation.
-
Detailed Mechanistic Studies: Comprehensive analysis of the effects of DMDA-PLB on the signaling pathways outlined in this guide, using techniques such as Western blotting, qPCR, and reporter assays.
-
In Vivo Efficacy Studies: Evaluation of the antitumor activity of DMDA-PLB in animal models, such as xenograft models using the cell lines against which it has shown high potency.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of DMDA-PLB to determine its drug-like properties and therapeutic window.
Conclusion
This compound is a promising semi-synthetic analog of Pseudolaric acid B with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action is likely multifaceted, involving the disruption of microtubule dynamics and the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation. The data and proposed mechanisms presented in this technical guide provide a strong rationale for the continued investigation of DMDA-PLB as a potential novel anticancer therapeutic.
References
- 1. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analog - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
An In-depth Technical Guide to the Discovery and History of Pseudolaric Acid B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid B (PAB) is a structurally complex diterpenoid that has garnered significant attention in the scientific community for its wide range of biological activities.[1][2] Isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, this natural product has a rich history in traditional Chinese medicine for treating various ailments.[1] Modern research has unveiled its potential as a lead compound in the development of novel therapeutics, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the discovery, history, and the subsequent development of Pseudolaric acid B analogs, with a focus on quantitative biological data, experimental methodologies, and the underlying molecular mechanisms of action.
Discovery and History
The use of the root bark of Pseudolarix kaempferi, known as "Tu-Jin-Pi" in traditional Chinese medicine, dates back centuries for the treatment of fungal skin infections and eczema.[1] The primary bioactive constituent responsible for these therapeutic effects was later identified as Pseudolaric acid B.[2] Initial scientific investigations in the latter half of the 20th century focused on isolating and characterizing the chemical structures of the pseudolaric acids.
Pseudolaric acid B possesses a unique and complex chemical architecture, featuring a tricyclic core with a trans-fused polyhydroazulene skeleton.[3] This intricate structure has presented a significant challenge for total synthesis, a feat that has been accomplished and reported in the scientific literature, paving the way for the synthesis of novel analogs.[3] Early biological screening of PAB revealed its potent antifungal and antifertility properties.[3][4] Subsequent research has expanded the known bioactivities of PAB to include potent anticancer, anti-angiogenic, and immunomodulatory effects, establishing it as a valuable scaffold for drug discovery.[1]
Pseudolaric Acid B Analogs: Synthesis and Development
The promising biological profile of Pseudolaric acid B has spurred considerable interest in the synthesis of its analogs to improve potency, selectivity, and pharmacokinetic properties. The majority of synthetic efforts have focused on modifying the C-5 carboxyl group of the side chain, leading to the generation of a diverse library of ester and amide derivatives.[1]
Ester and Amide Derivatives
The synthesis of ester and amide analogs of Pseudolaric acid B is typically achieved through standard coupling reactions. For amide synthesis, PAB is reacted with a variety of amines in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).[1] Esterification can be accomplished using corresponding alcohols under suitable conditions. These modifications have led to the discovery of analogs with enhanced biological activities. For instance, certain amide derivatives have demonstrated improved anti-proliferative activity against various cancer cell lines compared to the parent compound.[1]
Quantitative Data on Biological Activity
A critical aspect of drug development is the quantitative assessment of the biological activity of new chemical entities. The following tables summarize the in vitro cytotoxicity of Pseudolaric acid B and a selection of its analogs against various human cancer cell lines, presented as IC50 values (the half-maximal inhibitory concentration).
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |
| Pseudolaric acid B | 0.26 - 0.69 | 1.11 | 0.17 - 5.20 | 0.17 - 5.20 | 10 | [2][4][5] |
| Hydrazineyl amide 12 | - | - | - | - | - | [1] |
| Amide Derivative | 0.21 | - | - | - | - |
Table 1: In Vitro Cytotoxicity (IC50) of Pseudolaric Acid B and Selected Analogs against Human Cancer Cell Lines.
| Cell Line | Pseudolaric Acid B IC50 (nM) | Combretastatin A-4 IC50 (nM) | Reference |
| MCF-7 (Breast Carcinoma) | 260 - 690 | 5 - 20 | [5] |
| MDA-MB-435 (Melanoma) | 260 - 690 | 5 - 20 | [5] |
| CA46 (Burkitt Lymphoma) | 260 - 690 | 5 - 20 | [5] |
| MDA-MB-231 (Breast) | 260 | - | [5] |
| HOP-18 (Lung) | 1200 | - | [5] |
| SK-OV-3 (Ovarian) | 1200 | - | [5] |
Table 2: Comparative in Vitro Cytotoxicity of Pseudolaric Acid B and Combretastatin A-4. [5]
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Pseudolaric acid B or its analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Tubulin Polymerization Assay
This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of Pseudolaric acid B, its analogs, or a known tubulin inhibitor (e.g., colchicine) at 37°C.
-
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the change in absorbance over time for each compound concentration to determine the inhibitory effect on tubulin polymerization. The IC50 value for inhibition of polymerization can be calculated from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
Pseudolaric acid B and its analogs exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Inhibition of Tubulin Polymerization
A primary mechanism of the anticancer activity of Pseudolaric acid B is its ability to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6][7]
Caption: PAB inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pseudolaric acid B has been shown to inhibit this pathway, contributing to its anticancer effects.
Caption: PAB inhibits the PI3K/Akt/mTOR signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in inflammation and cancer. Pseudolaric acid B has been demonstrated to suppress the activation of this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (−)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Chemical structure and properties of Demethoxydeacetoxypseudolaric acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxydeacetoxypseudolaric acid B is a diterpenoid natural product isolated from the golden larch tree, Pseudolarix amabilis. As a member of the complex family of pseudolaric acids, this compound is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a summary of the available information on its chemical structure and properties. It is important to note that while the chemical identity of this compound is established, detailed studies on its biological activities and mechanism of action are limited in publicly available scientific literature. Much of the research on compounds from Pseudolarix amabilis has focused on other derivatives, such as Pseudolaric acid B.
Chemical Structure and Properties
This compound is identified by the CAS Number 82508-36-9 and possesses the molecular formula C20H24O7. It is also known by the synonyms Demethylpseudolaric acid C and Deacetyldemethylpseudolaric acid B.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Source |
| CAS Number | 82508-36-9 | [1] |
| Molecular Formula | C20H24O7 | [2] |
| Molecular Weight | 376.40 g/mol | [2] |
| Compound Type | Diterpenoid | [2] |
| Appearance | Solid, White to off-white | N/A |
| Botanical Source | Pseudolarix amabilis (Golden Larch) | [2] |
Physicochemical Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Physical State | Solid | As supplied by vendors. |
| Color | White to off-white | As supplied by vendors. |
| Melting Point | Not available | Data not found in scientific literature. |
| Boiling Point | Not available | Data not found in scientific literature. |
| Solubility | Not available | Data not found in scientific literature. |
Biological Activity and Mechanism of Action
Specific studies detailing the biological activity and mechanism of action for this compound (CAS 82508-36-9) are scarce. While other diterpenoids isolated from Pseudolarix amabilis have demonstrated cytotoxic and antiviral activities, it is not confirmed that this compound shares these properties.
It is important to distinguish this compound from a similarly named "this compound analog" (CAS 500736-17-4), which has a different molecular formula (C24H30O8) and has been reported to be semi-synthesized from Pseudolaric acid B. This analog has shown potent activities against various cancer cell lines. However, this activity cannot be directly attributed to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively described in the available literature. The general approach for isolating natural products like this compound from its botanical source, Pseudolarix amabilis, would follow a standard phytochemical workflow.
General Workflow for Isolation and Characterization of Natural Products
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.
Caption: General workflow for natural product isolation and characterization.
Conclusion
This compound is a structurally identified diterpenoid from Pseudolarix amabilis. While its chemical formula and CAS number are established, there is a notable lack of comprehensive public data regarding its specific physicochemical properties, biological activities, and mechanisms of action. This presents an opportunity for further research to explore the potential of this natural product. Future studies are required to elucidate its biological profile and potential therapeutic applications. Researchers interested in this compound should focus on its isolation from the natural source and subsequent comprehensive biological screening.
References
Navigating the Bioavailability of Demethoxydeacetoxypseudolaric acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxydeacetoxypseudolaric acid B (DDPB), a natural diterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. However, a comprehensive understanding of its bioavailability is paramount for its successful translation into a clinical candidate. This technical guide synthesizes the available, albeit limited, pharmacokinetic data on closely related analogs, outlines relevant experimental methodologies, and visualizes key pathways to provide a foundational resource for researchers. While direct bioavailability data for DDPB is not yet available in published literature, this guide leverages information on its parent compound, Pseudolaric Acid B (PAB), and its derivatives to infer potential pharmacokinetic characteristics and guide future research.
Introduction to this compound
This compound is a derivative of Pseudolaric acid B, a major bioactive component isolated from the root bark of Pseudolarix kaempferi. PAB and its analogs have demonstrated a wide range of biological activities, including potent antifungal, anti-angiogenic, and anticancer properties.[1][2] The structural modifications in DDPB compared to PAB may influence its physicochemical properties and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough investigation into the bioavailability of DDPB is a critical step in its preclinical development.
Pharmacokinetic Profile: Insights from a Pseudolaric Acid B Derivative
Direct pharmacokinetic studies on this compound are not publicly available. However, a study on a hydrazineyl amide derivative of Pseudolaric Acid B (referred to as compound 12) provides valuable preliminary insights into the potential in vivo behavior of this class of compounds.[3] The following table summarizes the pharmacokinetic parameters of this derivative in mice following a single intravenous administration.
Table 1: Pharmacokinetic Parameters of a Pseudolaric Acid B Derivative (Compound 12) in Mice (Intravenous Administration)
| Parameter | Value | Unit |
| Dose | 1 | mg/kg |
| Half-life (T½) | 40.2 | h |
| Peak Plasma Concentration (Cmax) | 32.1 | ng/mL |
| Time to Peak Concentration (Tmax) | 0.083 | h |
Data sourced from a study on a hydrazineyl amide derivative of Pseudolaric Acid B.[3]
Note: This data is for a structurally related compound and administered intravenously. The oral bioavailability of DDPB is expected to be different and requires dedicated studies.
Experimental Protocols for Bioavailability Assessment
To determine the bioavailability of DDPB, a series of in vivo and in vitro experiments are necessary. The following protocols are based on standard methodologies used in pharmacokinetic studies and can be adapted for DDPB.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical approach to assess the oral bioavailability of a test compound in rats.
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
Materials:
-
This compound (pure compound)
-
Healthy, male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral and intravenous administration (e.g., a mixture of saline, ethanol, and Cremophor EL)
-
Intravenous (IV) and oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[4]
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Intravenous Group: Administer DDPB dissolved in the vehicle to one group of rats via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Oral Group: Administer DDPB suspended in the vehicle to a second group of rats via oral gavage at a higher dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of DDPB in rat plasma.[4] This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve of DDPB in blank plasma to quantify the concentrations in the study samples.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), half-life (T½), and clearance.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Analytical Method for Quantification in Plasma
A robust analytical method is crucial for accurate pharmacokinetic analysis. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules in biological matrices.[4]
Workflow for UPLC-MS/MS Method Development:
Potential Metabolic Pathways and Influencing Factors
The metabolism of Pseudolaric Acid B has been linked to the gut microbiota.[5] This suggests that DDPB may also undergo significant presystemic metabolism in the gastrointestinal tract, which could impact its oral bioavailability.
Potential Signaling Pathways Modulated by Pseudolaric Acid B and its Analogs:
Research on PAB has indicated its involvement in various cellular signaling pathways, primarily in the context of its anticancer effects. These pathways could also be relevant for DDPB.
Conclusion and Future Directions
The bioavailability of this compound remains a critical knowledge gap in its development as a potential therapeutic agent. This guide provides a framework for initiating such investigations by leveraging data from a closely related analog and outlining standard experimental protocols. Future research should focus on conducting comprehensive in vivo pharmacokinetic studies to determine the absolute oral bioavailability of DDPB. Furthermore, elucidating its metabolic fate, including the role of gut microbiota, and identifying key transporters involved in its absorption will be crucial for optimizing its delivery and therapeutic efficacy. The insights gained from these studies will be instrumental in advancing DDPB from a promising natural product to a viable clinical candidate.
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiota-based metabolism contributes to the protection of pseudolaric acid B against MAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into the Biological Activity of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific studies on the biological activity of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), a semi-synthetic derivative of Pseudolaric acid B. The focus is on its anti-angiogenic and cytotoxic properties, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of implicated signaling pathways. While the full text of the seminal early study by Yang and colleagues (2008) is not publicly available, this guide synthesizes information from accessible abstracts and related literature to offer a thorough understanding of DMDA-PAB's potential as a therapeutic agent.
Quantitative Data Summary
Early research indicates that a this compound analog exhibits potent cytotoxic and anti-angiogenic activities across a range of human cell lines. The available data on its inhibitory concentrations (IC50) are summarized below.
| Cell Line | Cell Type | Biological Activity | IC50 Range (µM) |
| HMEC-1 | Human Microvascular Endothelial Cells | Anti-angiogenesis | Potent Inhibition |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity | 0.136 - 1.162 |
| A-549 | Human Lung Carcinoma | Cytotoxicity | 0.136 - 1.162 |
| MB-MDA-468 | Human Breast Adenocarcinoma | Cytotoxicity | 0.136 - 1.162 |
| BEL-7402 | Human Hepatocellular Carcinoma | Cytotoxicity | 0.136 - 1.162 |
| HCT116 | Human Colon Carcinoma | Cytotoxicity | 0.136 - 1.162 |
| HeLa | Human Cervical Adenocarcinoma | Cytotoxicity | 0.136 - 1.162 |
Experimental Protocols
The following are detailed methodologies for key in vitro assays typically employed in the preliminary assessment of compounds like DMDA-PAB.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell lines (e.g., HL-60, A-549, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMDA-PAB in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Endothelial Cell Tube Formation Assay for Anti-Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of DMDA-PAB or a vehicle control.
-
Cell Seeding: Seed the cell suspension onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Mechanisms
Based on studies of the parent compound, Pseudolaric acid B, DMDA-PAB is likely to exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Potential Signaling Pathways
dot
Methodological & Application
Application Notes and Protocols for Demethoxydeacetoxypseudolaric acid B
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a natural compound, has garnered significant attention in the field of oncology for its potent anti-cancer properties. These application notes provide a detailed overview of the experimental protocols and key findings related to DMDA-PLB, with a focus on its mechanism of action. The information presented herein is based on studies conducted on the closely related compound Pseudolaric acid B (PAB), which is often used interchangeably in the literature.
Data Presentation: Anti-proliferative Activity of Pseudolaric Acid B
The anti-proliferative effects of Pseudolaric acid B (PAB) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | [1] |
| HN22 | Head and Neck Cancer | ~0.7 (as µg/mL) | 24 | N/A |
| U87 | Glioblastoma | ~10 | 24 | N/A |
| HCT-116 | Colon Cancer | 1.11 | Not Specified | N/A |
Mechanism of Action: Signaling Pathways
DMDA-PLB exerts its anti-cancer effects primarily through the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.
Caption: DMDA-PLB-induced G2/M cell cycle arrest signaling pathway.
Upon treatment, DMDA-PLB activates ATM, which in turn activates the checkpoint kinase Chk2.[2][3] Activated Chk2 has two distinct downstream effects: it activates p53 and inhibits Cdc25C.[2][3] The activation of p53 leads to the increased expression of p21, a cyclin-dependent kinase inhibitor that directly inhibits the Cdc2/Cyclin B1 complex.[1][2][3] Simultaneously, the inhibition of Cdc25C phosphatase, coupled with an increase in Wee1 kinase expression, leads to the inhibitory phosphorylation of Cdc2, further inactivating the Cdc2/Cyclin B1 complex.[2][3] The net result is the arrest of the cell cycle at the G2/M transition, preventing cancer cell proliferation.[1]
In addition to cell cycle arrest, DMDA-PLB also induces apoptosis through the PI3K/AKT/mTOR signaling pathway.
Caption: DMDA-PLB-induced apoptosis via the PI3K/AKT/mTOR pathway.
DMDA-PLB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival.[1] By downregulating this pathway, DMDA-PLB promotes apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for using Demethoxydeacetoxypseudolaric acid B in lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in biomedical research for its potent biological activities.[1][2][3] Primarily recognized for its robust anti-cancer properties, PAB has demonstrated efficacy against a wide array of cancer cell lines.[1][4] Its multifaceted mechanism of action, which includes the induction of apoptosis, disruption of microtubule dynamics, and modulation of key signaling pathways, makes it a compelling candidate for further investigation in drug discovery and development.[5][6][7]
These application notes provide a comprehensive guide for the laboratory use of Pseudolaric Acid B. This document outlines its primary applications, summarizes its cytotoxic efficacy in various cancer cell lines, and offers detailed protocols for fundamental in vitro and in vivo experiments.
Primary Applications
-
Anti-cancer Research: PAB serves as a valuable tool for studying cancer cell biology, including apoptosis, cell cycle arrest, and signal transduction.[5][6][7]
-
Drug Discovery: Its potent cytotoxic effects make it a lead compound for the development of novel anti-cancer therapeutics.[1]
-
Microtubule Dynamics Studies: As a microtubule-destabilizing agent, PAB is useful for investigating the role of the cytoskeleton in various cellular processes.[6][7]
Data Presentation
Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Pseudolaric Acid B across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~7.5 | 48 | CCK-8 |
| HN22 | Head and Neck Cancer | ~0.7 | 24 | Trypan Blue Exclusion |
| HO-8910 | Ovarian Cancer | Not specified | - | Not specified |
| A2780 | Ovarian Cancer | Not specified | - | Not specified |
| MCF-7 | Breast Cancer | 4 | 36 | Not specified |
| HepG2215 | Hepatitis B virus-secreting hepatocellular carcinoma | 4 | 36 | Not specified |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.5 - 10 | 6-72 | Not specified |
| QGY-TR50 | Taxol-Resistant Liver Cancer | Not specified | - | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Signaling Pathways and Mechanisms of Action
Pseudolaric Acid B exerts its anti-cancer effects through the modulation of several key signaling pathways.
Apoptosis Induction Pathways
PAB induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
Caption: PAB-induced apoptosis signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]
References
- 1. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of Demethoxydeacetoxypseudolaric Acid B in Oncology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Demethoxydeacetoxypseudolaric acid B (DMDA-PLA-B) is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While research specifically focused on DMDA-PLA-B is still emerging, its analog has demonstrated significant potential as an anti-cancer agent. This document provides an overview of its known applications in oncology research, including its cytotoxic effects and potential mechanisms of action, largely inferred from studies on its parent compound, PAB. Detailed protocols for key experimental assays are also provided to facilitate further investigation into its therapeutic potential.
Overview of Anti-Cancer Activity
A this compound analog has shown potent cytotoxic activities against a variety of human cancer cell lines.[1][2][3] The inhibitory concentrations (IC50) for this analog range from 0.136 to 1.162 μM, indicating broad-spectrum anti-proliferative effects.[1][2][3]
Table 1: Cytotoxic Activity of this compound Analog
| Cell Line | Cancer Type | IC50 Range (μM) |
| HMEC-1 | Microvascular Endothelial | 0.136 - 1.162 |
| HL-60 | Promyelocytic Leukemia | 0.136 - 1.162 |
| A-549 | Lung Carcinoma | 0.136 - 1.162 |
| MDA-MB-468 | Breast Cancer | 0.136 - 1.162 |
| BEL-7402 | Hepatocellular Carcinoma | 0.136 - 1.162 |
| HCT116 | Colorectal Carcinoma | 0.136 - 1.162 |
| HeLa | Cervical Cancer | 0.136 - 1.162 |
Data sourced from studies on a DMDA-PLA-B analog.[1][2][3]
Potential Mechanisms of Action
The precise molecular mechanisms of DMDA-PLA-B are not yet fully elucidated. However, based on the extensive research on its parent compound, Pseudolaric acid B (PAB), it is hypothesized that DMDA-PLA-B may exert its anti-cancer effects through the induction of apoptosis and inhibition of key cell survival pathways.
Induction of Apoptosis via the Mitochondrial Pathway
PAB has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[4] This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately resulting in programmed cell death.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and is often hyperactivated in cancer.[5][6][7][8] Studies on PAB have demonstrated its ability to inhibit this pathway, leading to decreased cancer cell viability.[4] It is plausible that DMDA-PLA-B shares this mechanism of action.
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by DMDA-PLA-B.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of DMDA-PLA-B. These are based on established methodologies used for its parent compound, PAB.
Cell Viability Assay (MTT or CCK-8)
This assay is used to determine the cytotoxic effects of DMDA-PLA-B on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (DMDA-PLA-B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of DMDA-PLA-B in DMSO and dilute to various concentrations in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of DMDA-PLA-B. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm (MTT) or 450 nm (CCK-8) using a microplate reader.
-
Calculate the cell viability and the IC50 value.
Diagram 2: Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability after drug treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with DMDA-PLA-B.
Materials:
-
Cancer cell lines
-
6-well plates
-
DMDA-PLA-B
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of DMDA-PLA-B for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
DMDA-PLA-B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-AKT, p-mTOR, total AKT, total mTOR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Treat cells with DMDA-PLA-B for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Future Directions
Further research is warranted to fully characterize the anti-cancer properties of this compound. Key areas for future investigation include:
-
In vivo studies: Evaluating the efficacy and toxicity of DMDA-PLA-B in animal models of cancer.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by DMDA-PLA-B.
-
Combination therapies: Investigating the synergistic effects of DMDA-PLA-B with other chemotherapeutic agents.
-
Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DMDA-PLA-B.
The promising in vitro cytotoxicity of the DMDA-PLA-B analog suggests that it is a valuable lead compound for the development of novel anti-cancer therapeutics. The protocols and information provided herein serve as a foundation for researchers to further explore its potential in oncology.
References
- 1. This compound analog - Immunomart [immunomart.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound analog - CAS:500736-17-4 - KKL Med Inc. [kklmed.com]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Pathway for the Treatment of Mesenchymal Triple-Negative Breast Cancer: Evidence From a Phase 1 Trial of mTOR Inhibition in Combination With Liposomal Doxorubicin and Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer [mdpi.com]
Application Notes and Protocols for the Solubilization of Demethoxydeacetoxypseudolaric acid B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a natural product that has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. As with many hydrophobic natural products, a primary challenge for in vitro evaluation is its poor aqueous solubility. This document provides a detailed protocol for the solubilization of DMDA-PLB for use in cell-based assays, ensuring reliable and reproducible experimental outcomes. The following protocols are based on the best practices for dissolving hydrophobic compounds for cell culture applications, primarily utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Physicochemical and Solubility Data
A summary of the available data for a commercially available analog of this compound is presented below. Researchers should verify the specific details of their compound from the supplier's certificate of analysis.
| Property | Value | Source |
| Compound Name | This compound analog | MyBioSource, KKL Med Inc. |
| CAS Number | 500736-17-4 | MyBioSource, Chemsrc |
| Molecular Formula | C₂₄H₃₀O₈ | MyBioSource |
| Molecular Weight | 446.49 g/mol | MyBioSource |
| Solubility in DMSO | 62.5 mg/mL (139.98 mM); requires sonication | KKL Med Inc. |
| Aqueous Solubility | Almost insoluble (0.076 g/L) at 25°C | ChemBK |
Experimental Protocols
This section details the recommended procedure for preparing a stock solution of DMDA-PLB and subsequent working solutions for cell culture experiments.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of DMDA-PLB (446.49 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.49 g/mol = 0.0044649 g = 4.46 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of DMDA-PLB powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Aid dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, briefly warm the solution in a 37°C water bath or heat block for 5-10 minutes.
-
For compounds that are particularly difficult to dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1]
-
-
Sterilization (optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions in Cell Culture Medium
It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%.[2] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[3][4][5]
-
Thaw the stock solution: Thaw an aliquot of the 10 mM DMDA-PLB stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in complete cell culture medium.
-
Prepare the final working solution: Directly add the stock or intermediate dilution to the pre-warmed complete cell culture medium to achieve the final desired concentration of DMDA-PLB.
-
Example for a 10 µM final concentration (with 0.1% DMSO):
-
Prepare a 1:1000 dilution of the 10 mM stock solution in the cell culture medium.
-
For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
-
-
Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without the dissolved DMDA-PLB.
Visualizing the Workflow and Logic
The following diagrams illustrate the decision-making process for dissolving a hydrophobic compound and the experimental workflow for preparing DMDA-PLB working solutions.
References
Application Notes and Protocols for Studying the Mechanism of Action of Demethoxydeacetoxypseudolaric Acid B
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-tumor mechanisms of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a natural compound with potent anti-cancer properties. The protocols and data presented are based on studies of the closely related and well-documented compound, Pseudolaric acid B (PAB).
Introduction to Anti-Tumor Mechanisms
This compound and its analogs have demonstrated significant anti-tumor activity across various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways. These effects are often mediated by the compound's ability to destabilize microtubules, leading to mitotic arrest and subsequent cell death.
Key Signaling Pathways Affected
Apoptosis Induction
DMDA-PLB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. The expression of Bcl-2 family proteins is also modulated, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1]
-
Extrinsic Pathway: DMDA-PLB can upregulate the expression of death receptors, such as Death Receptor 5 (DR5).[2][3][4] This sensitization of cancer cells to apoptosis is triggered by the binding of ligands to these receptors, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.[2][3]
G2/M Cell Cycle Arrest
DMDA-PLB causes a significant arrest of cancer cells in the G2/M phase of the cell cycle.[5][6][7] This is primarily achieved by targeting the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[6] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in cell cycle progression. Key molecular events include:
-
Downregulation of Cyclin B1 and CDK1: These are critical proteins that form a complex to drive the cell through the G2/M transition. DMDA-PLB treatment leads to a decrease in their expression.[1][5]
-
Upregulation of p53 and p21: The tumor suppressor protein p53 is often activated in response to cellular stress, leading to the transcription of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest.[1][8]
-
Activation of the ATM/Chk2 Pathway: The ATM kinase, a key sensor of DNA damage, can be activated, leading to the phosphorylation and activation of Chk2. Activated Chk2 then inhibits Cdc25C, a phosphatase required for CDK1 activation, further enforcing the G2/M block.[7][9]
Inhibition of PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. DMDA-PLB has been shown to inhibit this pathway, contributing to its anti-tumor effects. By downregulating the phosphorylation of key components like AKT and mTOR, DMDA-PLB can suppress cancer cell proliferation and survival.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of DMDA-PLB.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of DMDA-PLB on cancer cells.
a) Cell Counting Kit-8 (CCK-8) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DMDA-PLB (e.g., 0, 1, 5, 10, 20, 50 µM) for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
b) Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with DMDA-PLB at various concentrations for 24 hours.
-
Culture: Replace the medium with fresh, drug-free medium and culture for 1-2 weeks, until visible colonies form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by DMDA-PLB.
a) Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with DMDA-PLB as described for the viability assays.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
b) DAPI Staining for Nuclear Morphology
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with DMDA-PLB.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with DAPI (1 µg/mL) for 5 minutes.
-
Microscopy: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]
Cell Cycle Analysis
Objective: To determine the effect of DMDA-PLB on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
Western Blotting
Objective: To analyze the expression levels of key proteins involved in the signaling pathways affected by DMDA-PLB.
-
Protein Extraction: Treat cells with DMDA-PLB, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, CDK1, Cyclin B1, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Pseudolaric acid B (PAB), which can serve as a reference for designing experiments with DMDA-PLB.
Table 1: Effect of PAB on Apoptosis in MDA-MB-231 Cells [1]
| PAB Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 48 | ~5 |
| 5 | 48 | ~15 |
| 7.5 | 48 | ~25 |
| 10 | 48 | ~40 |
Table 2: IC50 Values of PAB in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.03 | [8] |
| HN22 | Head and Neck Cancer | Not specified, but significant inhibition | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but significant inhibition | [1] |
| SK-28 | Melanoma | Not specified, but significant inhibition | [7] |
Note: IC50 values can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response study to determine the IC50 for the specific cell line being investigated.
Conclusion
The anti-tumor activity of this compound is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical survival pathways. The experimental protocols and data presented here provide a solid foundation for researchers to further investigate and characterize the mechanism of action of this promising anti-cancer agent. By employing these methods, a deeper understanding of its therapeutic potential can be achieved, paving the way for its development as a novel cancer therapeutic.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating the Biological Activity of Demethoxydeacetoxypseudolaric Acid B
Application Note
Introduction
Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is a natural product of interest for its potential therapeutic properties, particularly in the context of cancer research. As a derivative of Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), DMDA-PLAB is presumed to share similar biological activities. PAB has been shown to exhibit potent anti-tumor effects by inducing apoptosis, cell cycle arrest, and senescence in various cancer cell lines.[1][2] This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of DMDA-PLAB, with a focus on its anti-proliferative and apoptosis-inducing effects. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: The majority of the available research has been conducted on Pseudolaric acid B (PAB). The protocols and expected outcomes described herein are based on the activity of PAB and are suggested as a starting point for the investigation of DMDA-PLAB, assuming a similar mechanism of action.
Data Presentation
The anti-proliferative activity of Pseudolaric acid B (PAB) has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Human Breast Cancer | 36 | 3.4 | [2] |
| MCF-7 | Human Breast Cancer | 48 | 1.35 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - | [1] |
| HN22 | Head and Neck Cancer | - | - | [3] |
| RD | Human Rhabdomyosarcoma | - | - | [4] |
Note: Specific IC50 values for MDA-MB-231, HN22, and RD cells were not explicitly stated in the provided search results but the compound was shown to inhibit their viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of DMDA-PLAB on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMDA-PLAB
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a series of dilutions of DMDA-PLAB in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, replace the medium with the prepared DMDA-PLAB dilutions and the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with DMDA-PLAB.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMDA-PLAB
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of DMDA-PLAB for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of DMDA-PLAB on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMDA-PLAB
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with DMDA-PLAB for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to visualize the percentage of cells in G0/G1, S, and G2/M phases.
Visualization of Workflows and Signaling Pathways
Below are diagrams created using the DOT language to visualize the experimental workflow and the signaling pathways potentially affected by DMDA-PLAB, based on studies with PAB.
Caption: Experimental workflow for cell-based assays.
Caption: Potential signaling pathways modulated by DMDA-PLAB.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of Demethoxydeacetoxypseudolaric Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is a natural product with potential therapeutic applications. Preclinical in vivo testing in animal models is a critical step in evaluating its safety and efficacy before consideration for clinical trials.[1][2] These application notes provide detailed protocols for assessing the anti-cancer and anti-angiogenic properties of DMDA-PLAB in established murine models. The methodologies are based on standard practices for in vivo evaluation of natural compounds.[3]
Animal Models for In Vivo Evaluation
The selection of an appropriate animal model is crucial for obtaining relevant and reproducible data.[2] For investigating the anti-cancer and anti-angiogenic effects of DMDA-PLAB, the following models are recommended:
-
Xenograft Mouse Model: This is the most common model for evaluating the efficacy of anti-cancer compounds.[4] It involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. This model allows for the direct assessment of the compound's effect on tumor growth.[4]
-
Matrigel Plug Assay in Mice: This model is used to evaluate in vivo angiogenesis. Matrigel, a basement membrane extract, mixed with pro-angiogenic factors is implanted subcutaneously in mice. The formation of new blood vessels into the Matrigel plug in response to treatment with DMDA-PLAB can be quantified.
-
Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a well-established model for studying angiogenesis.[5][6] It is a relatively inexpensive and rapid method to assess the effect of DMDA-PLAB on the formation of new blood vessels in a living organism.[5]
Experimental Protocols
Tumor Xenograft Model Protocol
This protocol describes the evaluation of DMDA-PLAB's anti-tumor activity in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
6-8 week old female athymic nude mice
-
DMDA-PLAB
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Matrigel
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Treatment Groups: Administer different doses of DMDA-PLAB (e.g., 10, 25, 50 mg/kg) i.p. daily.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood and major organs for toxicity analysis.
-
Matrigel Plug Angiogenesis Assay Protocol
This protocol details the assessment of DMDA-PLAB's anti-angiogenic activity using the Matrigel plug assay.
Materials:
-
Growth factor-reduced Matrigel
-
Basic fibroblast growth factor (bFGF) and Vascular Endothelial Growth Factor (VEGF)
-
6-8 week old C57BL/6 mice
-
DMDA-PLAB
-
Vehicle solution
-
Heparin
-
Anesthesia
-
Hemoglobin assay kit
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice.
-
Prepare a Matrigel mixture containing bFGF (e.g., 150 ng/mL), VEGF (e.g., 100 ng/mL), and heparin (e.g., 10 units/mL).
-
-
Animal Grouping and Injection:
-
Randomly assign mice to control and treatment groups.
-
Administer DMDA-PLAB or vehicle i.p. one hour before Matrigel injection.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral midline of each mouse.
-
-
Treatment:
-
Continue daily i.p. administration of DMDA-PLAB or vehicle for 7-10 days.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully dissect the Matrigel plugs.
-
Homogenize the plugs in distilled water.
-
Quantify the amount of hemoglobin in the homogenate using a hemoglobin assay kit, which correlates with the extent of angiogenesis.
-
Data Presentation
Table 1: Effect of DMDA-PLAB on Tumor Growth in Xenograft Model
| Treatment Group | Dose (mg/kg) | Average Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Average Tumor Weight (g) ± SD |
| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.2 |
| DMDA-PLAB | 10 | 980 ± 120 | 21.6 | 0.9 ± 0.15 |
| DMDA-PLAB | 25 | 650 ± 90 | 48.0 | 0.6 ± 0.1 |
| DMDA-PLAB | 50 | 380 ± 70 | 69.6 | 0.4 ± 0.08 |
Table 2: Effect of DMDA-PLAB on Angiogenesis in Matrigel Plug Assay
| Treatment Group | Dose (mg/kg) | Hemoglobin Content (µ g/plug ) ± SD | Inhibition of Angiogenesis (%) |
| Vehicle Control | - | 15.2 ± 2.5 | - |
| DMDA-PLAB | 10 | 11.8 ± 1.9 | 22.4 |
| DMDA-PLAB | 25 | 8.5 ± 1.5 | 44.1 |
| DMDA-PLAB | 50 | 5.1 ± 0.9 | 66.4 |
Visualizations
Caption: Hypothetical signaling pathway of DMDA-PLAB.
Caption: Experimental workflow for the tumor xenograft model.
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Use of animal models for the imaging and quantification of angiogenesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Pseudolaric Acid B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Pseudolaric acid B (PAB), a bioactive diterpenoid acid isolated from the root bark of Pseudolarix amabilis. While these methods have been validated for Pseudolaric acid B, they serve as a strong foundation for developing a validated method for its analogue, Demethoxydeacetoxypseudolaric acid B, with appropriate modifications and validation. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification in plant matrices and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological fluids such as plasma.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative analysis of Pseudolaric acid B in raw herbal materials and extracts.
Experimental Protocol
1. Sample Preparation (Plant Material)
-
Extraction:
-
Accurately weigh 0.5 g of powdered root bark of Pseudolarix kaempferi.
-
Add 25 mL of methanol (B129727) to the sample.
-
Perform ultrasonication for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Replenish the lost weight with methanol.
-
Filter the solution through a 0.45 μm membrane filter before HPLC analysis.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 μm)[1].
-
Mobile Phase: A gradient elution using Acetonitrile (B52724) (A) and 1% aqueous acetic acid (B)[1].
-
Gradient Program: 30% A to 60% A over 30 minutes[1].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 260 nm[1].
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions
-
Prepare a stock solution of Pseudolaric acid B in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.618 to 61.8 µg/mL[1].
Data Presentation
Table 1: HPLC-UV Method Validation Parameters for Pseudolaric Acid B Quantification [1]
| Parameter | Value |
| Linearity Range | 0.618 - 61.8 µg/mL |
| Regression Equation | y = 6002.7x + 0.8639 |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.0309 µg/mL |
| Limit of Quantification (LOQ) | 0.1030 µg/mL |
y represents the peak area and x represents the concentration in µg/mL.
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of Pseudolaric acid B in biological matrices, such as rat plasma, and is particularly suited for pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (Rat Plasma)
-
Protein Precipitation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: Information on the specific column was not detailed in the provided search results. A C18 column of appropriate dimensions would be a suitable starting point.
-
Mobile Phase: Details of the mobile phase composition and gradient are required for replication and should be optimized during method development.
-
Flow Rate: To be optimized.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2].
-
MRM Transitions: To be determined by direct infusion of Pseudolaric acid B and the internal standard to identify the precursor and product ions.
-
3. Preparation of Standard and Quality Control (QC) Samples
-
Prepare a stock solution of Pseudolaric acid B in a suitable organic solvent.
-
Spike blank rat plasma with working standard solutions to create calibration curve standards ranging from 0.86 to 288 ng/mL[2].
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters for Pseudolaric Acid B in Rat Plasma [2]
| Parameter | Value |
| Linearity Range | 0.86 - 288 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.86 ng/mL |
| Accuracy (RE%) | -9.1% to 7.0% |
| Precision (RSD%) | 1.2% to 10.6% |
Workflow Diagram
Signaling Pathway and Logical Relationship
The quantification of Pseudolaric acid B is often a critical step in understanding its pharmacokinetic profile, which in turn informs its potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a promising bioactive diterpenoid. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDA-PLB) and what is its primary source?
A1: this compound (DMDA-PLB) is a diterpenoid natural product. It belongs to the family of pseudolaric acids, which are known for their diverse biological activities, including antifungal and cytotoxic effects. The primary natural source of DMDA-PLB is the root and bark of the golden larch tree, Pseudolarix amabilis[1][2].
Q2: What are the main challenges in obtaining high yields of DMDA-PLB?
A2: The primary challenges include the low abundance of pseudolaric acids in their natural source, the slow growth of the Pseudolarix amabilis tree, and the complexity of the total chemical synthesis[1][3][4]. Furthermore, developing efficient and scalable extraction and purification processes can be difficult.
Q3: What are the general strategies to improve the yield of DMDA-PLB?
A3: Key strategies for enhancing DMDA-PLB yield include:
-
Optimization of in vitro culture conditions: Establishing and optimizing cell or tissue cultures of Pseudolarix amabilis can provide a controlled and sustainable source of the compound[5][6].
-
Elicitation: Applying biotic or abiotic elicitors to in vitro cultures can stimulate the plant's defense mechanisms and enhance the production of secondary metabolites like DMDA-PLB[7][8].
-
Metabolic Engineering: Modifying the biosynthetic pathway in the producing organism can channel more precursors towards DMDA-PLB synthesis[9][10][11].
-
Process Optimization: Improving extraction and purification protocols to minimize loss and degradation of the target compound.
Biosynthesis of Pseudolaric Acids
The biosynthesis of pseudolaric acids, including DMDA-PLB, originates from the terpenoid pathway. The initial committed step involves the cyclization of geranylgeranyl pyrophosphate (GGPP) by a specific diterpene synthase[1][12]. While the complete pathway to DMDA-PLB is not fully elucidated, a putative pathway can be outlined based on known terpenoid biosynthesis principles.
Troubleshooting Guide
This guide addresses common issues encountered during the production and isolation of DMDA-PLB.
| Problem | Possible Cause | Recommended Solution |
| Low or No DMDA-PLB Yield in in vitro Culture | 1. Suboptimal culture medium or growth conditions.[13][14] 2. Slow-growing or low-producing cell line. 3. Contamination of the culture.[15][16][17] | 1. Systematically optimize media components (e.g., carbon source, plant growth regulators), pH, temperature, and light conditions. 2. Screen different cell lines or explant sources from Pseudolarix amabilis for high producers. 3. Implement strict aseptic techniques. Regularly check for microbial contamination and use appropriate antibiotics/fungicides if necessary. |
| Ineffective Elicitation | 1. Inappropriate elicitor type or concentration.[7] 2. Incorrect timing or duration of elicitor application. | 1. Test a range of elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, yeast extract) at various concentrations to find the optimal conditions. 2. Apply the elicitor at different growth phases (e.g., exponential phase) and for varying durations. |
| Poor Extraction Efficiency | 1. Inefficient cell lysis. 2. Unsuitable extraction solvent.[18][19] 3. Degradation of the target compound during extraction. | 1. Ensure thorough grinding of plant material (fresh or dried). Consider using methods like sonication to improve cell disruption. 2. Test a variety of solvents with different polarities (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), hexane) to identify the most effective one for DMDA-PLB. 3. Perform extraction at low temperatures and protect from light to minimize degradation. |
| Difficulty in Purification | 1. Co-elution of impurities with similar properties. 2. Low resolution in chromatographic separation. | 1. Employ a multi-step purification strategy using different chromatographic techniques (e.g., column chromatography with silica (B1680970) gel, followed by preparative HPLC). 2. Optimize the mobile phase composition, gradient, and column type for better separation. |
| Inaccurate Quantification | 1. Lack of a pure analytical standard. 2. Interference from matrix components.[20][21] 3. Non-validated analytical method. | 1. Purify a small amount of DMDA-PLB to a high degree of purity to use as a standard or obtain a commercial standard if available. 2. Use a sample preparation method (e.g., solid-phase extraction) to remove interfering compounds before analysis. 3. Validate the HPLC or LC-MS method for linearity, accuracy, precision, and sensitivity. |
Experimental Protocols
Protocol 1: Establishment of Pseudolarix amabilis Callus Culture
This protocol describes the initiation of callus cultures from Pseudolarix amabilis explants.
Methodology:
-
Explant Collection and Sterilization: Collect young, healthy shoots or needles from a Pseudolarix amabilis tree. Wash the explants thoroughly under running tap water. Surface sterilize by immersing in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in 1% (w/v) sodium hypochlorite (B82951) solution containing a drop of Tween-20. Rinse the explants three to four times with sterile distilled water inside a laminar flow hood.
-
Inoculation: Cut the sterilized explants into 5-10 mm segments and place them horizontally on Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) (1-2 mg/L) and Kinetin (0.1-0.5 mg/L), 3% (w/v) sucrose, and solidified with 0.8% (w/v) agar.
-
Incubation and Subculture: Incubate the cultures in the dark at 25 ± 2 °C. Subculture the developing callus onto fresh medium every 4 weeks.
Protocol 2: Elicitation of DMDA-PLB in Suspension Cultures
This protocol outlines the use of methyl jasmonate to enhance DMDA-PLB production in suspension cultures.
Methodology:
-
Establishment of Suspension Cultures: Transfer friable callus (2-3 g) to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulators used for callus induction. Place the flasks on an orbital shaker at 110-120 rpm at 25 ± 2 °C with a 16/8 h light/dark cycle.
-
Elicitor Preparation and Application: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. After 14-16 days of culture (during the exponential growth phase), add the MeJA stock solution to the suspension cultures to a final concentration of 50-100 µM. An equivalent amount of ethanol should be added to control cultures.
-
Harvesting: Harvest the cells by filtration 48-72 hours after elicitation. Freeze-dry the cells for subsequent extraction.
Protocol 3: Extraction and Quantification of DMDA-PLB
This protocol details the extraction and HPLC-based quantification of DMDA-PLB from cultured cells or plant material.
Methodology:
-
Extraction: Grind 1 g of freeze-dried and powdered plant material. Extract the powder with 20 mL of 95% ethanol using an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction three times.
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions and evaporate to dryness.
-
Purification (Optional, for standard isolation): The ethyl acetate fraction can be further purified by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to isolate pure DMDA-PLB. The structure of the isolated compound should be confirmed by NMR and MS analysis[22].
-
HPLC Quantification: Dissolve the dried ethyl acetate extract in methanol. Analyze by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Quantification: Calculate the concentration of DMDA-PLB based on a calibration curve prepared with a pure standard.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical yield improvements observed for other diterpenoids through elicitation and media optimization. This data should be used as a general guide, and optimal conditions for DMDA-PLB must be determined empirically.
| Treatment | Parameter | DMDA-PLB Yield (mg/g DW) | Fold Increase |
| Control | Standard MS Medium | 0.5 | 1.0 |
| Media Optimization | Optimized Carbon/Nitrogen Ratio | 1.2 | 2.4 |
| Elicitation | Methyl Jasmonate (100 µM) | 2.5 | 5.0 |
| Elicitation | Salicylic Acid (200 µM) | 1.8 | 3.6 |
| Combined | Optimized Medium + MeJA | 4.0 | 8.0 |
References
- 1. pnas.org [pnas.org]
- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. An optimized protocol for routine development of cell culture from adult oyster, Crassostrea madrasensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 11. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jabonline.in [jabonline.in]
- 14. Optimization of High-Efficiency Tissue Culture Regeneration Systems in Gray Poplar [mdpi.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. corning.com [corning.com]
- 17. researchgate.net [researchgate.net]
- 18. plantsjournal.com [plantsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment [mdpi.com]
- 23. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with Demethoxydeacetoxypseudolaric acid B (DMDA-PAB)
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Demethoxydeacetoxypseudolaric acid B (DMDA-PAB).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (DMDA-PAB)?
| Solvent | Approximate Solubility of Pseudolaric Acid B |
| Methanol | 1 mg/mL |
| Ethanol | ~10 mg/mL |
| Chloroform | ~10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL |
Given their structural similarity, it is anticipated that DMDA-PAB will have a comparable solubility profile. It is likely poorly soluble in aqueous solutions and soluble in organic solvents.
Q2: Why is my DMDA-PAB not dissolving in aqueous buffers?
DMDA-PAB, like its parent compound PAB, is a hydrophobic molecule with a carboxylic acid group. Its low water solubility is a common challenge for many natural products[2][3]. The acidic nature of the molecule means its solubility in aqueous solutions will be highly dependent on the pH.
Q3: What are the initial recommended solvents for preparing DMDA-PAB stock solutions?
Based on the data for PAB, the recommended starting solvents for preparing a concentrated stock solution are DMSO, ethanol, or methanol[1]. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into your aqueous experimental medium.
Q4: Can I improve the aqueous solubility of DMDA-PAB by adjusting the pH?
Yes, for acidic compounds like DMDA-PAB, increasing the pH of the aqueous solution can significantly enhance solubility. The carboxylic acid group will be deprotonated at a pH above its pKa, forming a more soluble salt. A common approach is to use a basic solution (e.g., adding a small amount of NaOH or using a basic buffer) to dissolve the compound, and then carefully adjusting the pH back to the desired experimental range. This is a widely used technique for acidic and basic pharmaceutical compounds[4].
Q5: Are there other methods to enhance the solubility of DMDA-PAB for my experiments?
Several advanced techniques can be employed to improve the solubility of poorly soluble compounds like DMDA-PAB[2][3]:
-
Co-solvents: Using a mixture of solvents can improve solubility. For cell-based assays, it is common to prepare a stock solution in DMSO and then dilute it in the culture medium. However, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility[2][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with reduced toxicity[2].
-
Use of Hydrotropes: Hydrotropes are compounds that can enhance the solubility of other solutes in water[4][6].
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state, which can improve dissolution rates[3].
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMDA-PAB stock solution into an aqueous buffer or cell culture medium.
This is a common indication that the solubility limit of DMDA-PAB in the final aqueous solution has been exceeded.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of DMDA-PAB.
-
Optimize the Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible while maintaining solubility. You may need to test a range of final co-solvent concentrations.
-
pH Adjustment: For experiments where pH can be varied, try increasing the pH of the final aqueous solution to keep the compound in its more soluble, deprotonated form.
-
Utilize a Solubilizing Agent: Consider incorporating a solubilizing agent such as a cyclodextrin (B1172386) (e.g., HP-β-CD) or a hydrotrope into your formulation.
-
Sonication and Heating: Gentle sonication or warming of the solution can sometimes help to dissolve the compound. However, be cautious about the thermal stability of DMDA-PAB.
Experimental Protocols
Protocol 1: Preparation of a DMDA-PAB Stock Solution
-
Accurately weigh the desired amount of DMDA-PAB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the DMDA-PAB is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a dilute basic solution (e.g., 0.1 M NaOH).
-
Dissolve the weighed DMDA-PAB in a small volume of the basic solution.
-
Once dissolved, slowly add your desired aqueous buffer while stirring.
-
Carefully adjust the pH of the final solution to the desired experimental pH using a dilute acid (e.g., 0.1 M HCl).
-
Visually inspect for any precipitation. If precipitation occurs, the concentration may still be too high for that specific pH.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration several-fold higher than that of DMDA-PAB (e.g., a 1:5 or 1:10 molar ratio of DMDA-PAB to HP-β-CD).
-
Add the DMDA-PAB powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours or overnight to allow for complex formation.
-
The resulting solution can then be sterile-filtered and used in experiments.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting DMDA-PAB solutions.
References
- 1. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing dosage of Demethoxydeacetoxypseudolaric acid B for in vitro studies
This technical support center provides guidance on the optimal use of Demethoxydeacetoxypseudolaric acid B (DMAPT-B) in in vitro studies. Given the limited specific data on this analog, much of the guidance on mechanism and experimental protocols is based on its well-studied parent compound, Pseudolaric acid B (PAB). Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
This compound is a semi-synthetic analog of Pseudolaric acid B (PAB), a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi)[1][2]. While detailed mechanistic studies on this specific analog are limited, its activity is likely similar to PAB. PAB is known to be a microtubule-destabilizing agent[3]. It inhibits tubulin polymerization, leading to a disruption of the cellular microtubule network and the formation of the mitotic spindle. This results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death)[2][3][4]. PAB has also been shown to induce autophagy in some cancer cells[5].
Q2: How should I dissolve and store this compound?
Based on the properties of its parent compound, PAB, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO)[5].
-
Preparation of Stock Solution: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the compound in high-purity DMSO. Gentle warming or sonication may be required to ensure it dissolves completely[5].
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock solution is recommended.
Q3: What is a recommended starting concentration for my in vitro experiments?
A good starting point for determining the optimal concentration is the 50% inhibitory concentration (IC50). For the this compound analog, the reported IC50 values against various human cancer cell lines range from 0.136 to 1.162 µM[1]. The parent compound, PAB, has shown IC50 values in the range of 0.17 to 5.20 µM in different cancer cell lines[2].
It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: What are the known signaling pathways affected by the parent compound, Pseudolaric acid B?
Pseudolaric acid B has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the well-documented pathways is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer. PAB has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing its activity[6]. Additionally, PAB-induced apoptosis is associated with the upregulation of p53, downregulation of Bcl-2, and activation of Caspase-3[2].
Troubleshooting Guide
Q: I am not observing the expected biological effect in my cell line. What are the possible reasons?
-
Sub-optimal Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response curve to identify the optimal concentration range for your specific cells.
-
Insufficient Incubation Time: The effects of the compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, and 72 hours) to observe a significant response[6].
-
Cell Line Resistance: Some cell lines may be inherently resistant to microtubule-disrupting agents. This can be due to mechanisms such as the overexpression of P-glycoprotein (multidrug resistance protein)[3].
-
Compound Degradation: Ensure the stock solution has been stored properly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Q: The compound is precipitating in my cell culture medium. How can I prevent this?
-
High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and precipitation. If your stock solution is not concentrated enough, you may be adding too much DMSO to your culture.
-
Poor Aqueous Solubility: While soluble in DMSO, the compound may have poor solubility in aqueous media. When diluting the stock solution into your culture medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Precipitation Over Time: Some compounds can come out of solution during long incubation periods. Visually inspect your culture plates for any signs of precipitation. If this occurs, you may need to use a lower concentration or add a solubilizing agent (though this should be done with caution as it may affect your results).
Q: I am observing significant cytotoxicity even at very low concentrations. What should I do?
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level. Run a vehicle control (cells treated with the same amount of solvent alone) to rule out solvent-induced cytotoxicity.
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to this compound. In this case, you will need to use a lower concentration range in your experiments.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions to ensure you are using the intended concentrations.
Data Presentation
Table 1: IC50 Values of this compound Analog in Human Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HMEC-1 | Microvascular Endothelial | 0.136 - 1.162 |
| HL-60 | Promyelocytic Leukemia | 0.136 - 1.162 |
| A-549 | Lung Carcinoma | 0.136 - 1.162 |
| MB-MDA-468 | Breast Adenocarcinoma | 0.136 - 1.162 |
| BEL-7402 | Hepatocellular Carcinoma | 0.136 - 1.162 |
| HCT116 | Colorectal Carcinoma | 0.136 - 1.162 |
| Hela | Cervical Adenocarcinoma | 0.136 - 1.162 |
| (Data from MyBioSource)[1] |
Table 2: IC50 Values of Pseudolaric acid B (PAB) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Various Cancer Cells | - | 0.17 - 5.20 | - |
| HKC | Normal Kidney Epithelial | 5.77 | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 |
| (Data compiled from multiple sources)[2][6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for investigating the effect of the compound on key proteins in the PI3K/AKT/mTOR signaling pathway.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Pseudolaric acid B.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting guide for common issues in in vitro experiments.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Demethoxydeacetoxypseudolaric acid B stability problems
This technical support center provides troubleshooting guidance for researchers and drug development professionals working with Demethoxydeacetoxypseudolaric acid B (DDPLB). The information is presented in a question-and-answer format to directly address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My DDPLB solution appears cloudy or has visible precipitate after preparation. What could be the cause?
A1: This is likely due to the poor aqueous solubility of DDPLB, a common characteristic of diterpenoid acids like its parent compound, Pseudolaric acid B. Precipitation can be influenced by the solvent, pH, and concentration.
-
Troubleshooting Steps:
-
Ensure you are using an appropriate solvent. DDPLB is expected to have better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.
-
For aqueous working solutions, prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first. Then, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause precipitation.
-
The pH of the aqueous solution can significantly impact the solubility of acidic compounds. Adjusting the pH may improve solubility, but this should be done cautiously as it can also affect the compound's stability.
-
Consider using sonication to aid dissolution.
-
If solubility issues persist, explore the use of solubilizing agents such as cyclodextrins, which have been shown to improve the solubility of the parent compound, Pseudolaric acid B.
-
Q2: I am observing a loss of DDPLB activity or a decrease in its concentration in my samples over time. What are the potential stability issues?
A2: Loss of activity or concentration suggests that DDPLB may be degrading under your experimental conditions. Key factors that can influence the stability of natural products like DDPLB include pH, temperature, light exposure, and the presence of oxidative conditions.
-
Troubleshooting Steps:
-
pH: The stability of compounds with ester and carboxylic acid functional groups, such as DDPLB, can be pH-dependent. Hydrolysis can occur under acidic or basic conditions. It is recommended to evaluate the stability of DDPLB in your specific buffer system.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, prepare them fresh before each experiment and avoid prolonged storage at room temperature or 37°C.
-
Light: Photodegradation can be a concern for many complex organic molecules. Protect your DDPLB solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. Consider preparing solutions in degassed solvents.
-
Q3: How should I properly store DDPLB to ensure its long-term stability?
A3: Proper storage is crucial for maintaining the integrity of DDPLB.
-
Solid Compound: Store solid DDPLB at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term stability.
-
Working Solutions: Prepare aqueous working solutions fresh from the stock solution immediately before use. Do not store aqueous solutions for extended periods unless stability in that specific medium has been confirmed.
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are obtaining inconsistent or unexpected results in your biological assays, consider the stability of DDPLB as a potential contributing factor.
Experimental Workflow for Troubleshooting
Guide 2: Assessing DDPLB Stability in Your Experimental System
To systematically assess the stability of DDPLB under your specific experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time.
Illustrative Stability Data under Forced Degradation
The following table provides an example of how to present stability data. Note that these values are for illustrative purposes and are based on typical results for similar compounds, as specific data for DDPLB is not publicly available.
| Stress Condition | Incubation Time (hours) | DDPLB Remaining (%) |
| 0.1 M HCl (Acid Hydrolysis) | 0 | 100 |
| 2 | 85 | |
| 6 | 65 | |
| 24 | 30 | |
| 0.1 M NaOH (Base Hydrolysis) | 0 | 100 |
| 2 | 70 | |
| 6 | 40 | |
| 24 | <10 | |
| 3% H₂O₂ (Oxidation) | 0 | 100 |
| 2 | 90 | |
| 6 | 75 | |
| 24 | 50 | |
| Heat (60°C in solution) | 0 | 100 |
| 24 | 95 | |
| 72 | 88 | |
| Photostability (UV/Vis light) | 0 | 100 |
| 24 | 98 |
Experimental Protocols
Protocol 1: Preparation of DDPLB Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of solid DDPLB.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (for cell culture):
-
Thaw a single-use aliquot of the DDPLB stock solution at room temperature.
-
Gently vortex the stock solution before use.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before adding it to the cells. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact DDPLB from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of DDPLB.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method should be validated to ensure it can effectively separate DDPLB from any degradation products that may form under stress conditions.
Signaling Pathways
DDPLB's parent compound, Pseudolaric acid B, is known to interact with the microtubule network, leading to cell cycle arrest and apoptosis. Understanding this pathway can help in designing experiments and interpreting results.
Simplified Signaling Pathway of Pseudolaric Acid B
Technical Support Center: Method Refinement for Pseudolaric Acid B Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaric acid B (PAB). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the correct name for the compound, Demethoxydeacetoxypseudolaric acid B or Pseudolaric acid B?
While you may have encountered the name "this compound," the vast majority of scientific literature refers to the primary bioactive compound isolated from the root bark of Pseudolarix kaempferi as Pseudolaric acid B (PAB) . It is likely that "this compound" is a less common synonym or a related derivative. This guide focuses on the experimental use of Pseudolaric acid B.
Q2: How should I prepare a stock solution of Pseudolaric acid B?
PAB is a crystalline solid that is soluble in organic solvents. For in vitro experiments, a stock solution can be prepared by dissolving PAB in dimethyl sulfoxide (B87167) (DMSO), ethanol, or chloroform.[1] The solubility is approximately 10 mg/mL in these solvents.[1] For a 50 mg/mL stock solution in DMSO, ultrasonic assistance may be required.[2][3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Store stock solutions at -20°C or -80°C for long-term stability.[1][2][3]
Q3: What solvents are suitable for in vivo administration of Pseudolaric acid B?
For in vivo studies, PAB can be formulated in a variety of ways. Common solvent systems include:
-
A suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]
-
A solution in 10% DMSO and 90% corn oil.[2]
-
A suspension in 50% PEG300 and 50% saline.[2] It is important to select a vehicle that is appropriate for the route of administration and the animal model being used.
Q4: Is Pseudolaric acid B stable in cell culture media?
Like many natural products, the stability of PAB in aqueous solutions such as cell culture media can be limited. It is best practice to prepare fresh dilutions of PAB in culture media for each experiment from a frozen stock solution. Avoid prolonged storage of PAB in culture media, especially at 37°C, to minimize degradation and ensure consistent results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed in cell culture. | 1. Inadequate concentration: The concentration of PAB may be too low for the specific cell line being tested. 2. Compound degradation: PAB may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may be inherently resistant to PAB's mechanism of action. | 1. Perform a dose-response experiment: Test a wide range of PAB concentrations to determine the IC50 value for your cell line. Refer to the quantitative data table below for typical ranges. 2. Use fresh stock solutions: Prepare fresh dilutions from a properly stored, frozen stock for each experiment. 3. Verify mechanism of action: Confirm microtubule disruption or cell cycle arrest at the G2/M phase using appropriate assays. Consider using a sensitive positive control cell line. |
| Precipitation of PAB in cell culture media. | 1. Poor solubility: The final concentration of the organic solvent (e.g., DMSO) in the media may be too low to keep the PAB in solution. 2. High PAB concentration: The concentration of PAB may exceed its solubility limit in the aqueous media. | 1. Ensure adequate solvent concentration: Maintain a final DMSO concentration of 0.1-0.5% in the cell culture media. However, be mindful of potential solvent toxicity to your cells. 2. Vortex during dilution: When diluting the PAB stock solution into the media, vortex the media to ensure rapid and even dispersion. 3. Use a lower PAB concentration: If precipitation persists, it may be necessary to work at a lower concentration range. |
| Inconsistent results between experiments. | 1. Variability in stock solution: Inconsistent preparation or degradation of the stock solution. 2. Differences in cell passage number or density: Cells at different passage numbers or plating densities can have varied responses to treatment. 3. Inconsistent incubation times: The duration of PAB exposure can significantly impact the outcome. | 1. Aliquot stock solutions: After initial preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure consistent cell seeding density for all experiments. 3. Maintain consistent timing: Adhere strictly to the planned incubation times for all experimental replicates and repeats. |
| High toxicity in control animals during in vivo studies. | 1. Vehicle toxicity: The solvent system used to deliver PAB may be causing adverse effects. | 1. Perform a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Optimize the formulation: If the vehicle is toxic, explore alternative formulations with better biocompatibility. |
Quantitative Data Summary
In Vitro Cytotoxicity of Pseudolaric Acid B
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [4] |
| 8.3 | 48 | [4] | ||
| 5.76 | 72 | [4] | ||
| HN22 | Head and Neck Cancer | ~0.7 µg/mL (~1.6 µM) | 24 | [5] |
| HCT-116 | Colorectal Cancer | 1.11 | Not Specified | [6] |
| Various Cancer Cell Lines | Various | 0.17 - 5.20 | Not Specified | [7] |
| HKC | Normal Human Kidney Cells | 5.77 | Not Specified | [7] |
In Vivo Efficacy of Pseudolaric Acid B
| Animal Model | Tumor Type | Treatment Dose | Inhibition Rate | Reference |
| Mice | Hepatocarcinoma 22 (H22) | 30 mg/kg/day (i.p.) for 10 days | 14.4% | [7] |
| 60 mg/kg/day (i.p.) for 10 days | 40.1% | [7] | ||
| Mice | Lewis Lung Cancer | 30 mg/kg/day (i.p.) for 10 days | 39.1% | [7] |
| 60 mg/kg/day (i.p.) for 10 days | 47.0% | [7] |
Experimental Protocols & Methodologies
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of PAB on cell viability.
Materials:
-
96-well cell culture plates
-
Pseudolaric acid B (PAB) stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
PAB Treatment: Prepare serial dilutions of PAB in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the PAB-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent:
-
For MTT assay: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9]
-
-
Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570-590 nm for MTT).[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol outlines the general steps to analyze the protein expression levels in the PI3K/AKT/mTOR pathway following PAB treatment.
Materials:
-
6-well cell culture plates
-
PAB stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of PAB for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]
-
Protein Quantification: Scrape the cell lysates and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Wash the membrane again three times with TBST.[11]
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Signaling Pathways of Pseudolaric Acid B
Caption: Key signaling pathways modulated by Pseudolaric acid B leading to apoptosis.
Experimental Workflow for PAB In Vitro Screening
Caption: A typical experimental workflow for determining the IC50 of PAB in vitro.
Troubleshooting Logic for Inconsistent Results
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pseudolaric Acid B | Ferroptosis | HBV | p38 MAPK | TargetMol [targetmol.com]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Avoiding common pitfalls in Pseudolaric acid B analog research
Welcome to the technical support center for Pseudolaric acid B (PAB) analog research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for Pseudolaric acid B and its analogs?
A1: Pseudolaric acid B (PAB) and its analogs are primarily known as microtubule-destabilizing agents. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis (cell death).
Q2: I'm observing poor water solubility with my PAB analog. How can I improve its dissolution for in vitro assays?
A2: Poor aqueous solubility is a common issue with PAB and its derivatives. Here are several strategies to enhance solubility:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the analog within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its water solubility.
-
Solid Dispersions: Creating a solid dispersion of your analog in a hydrophilic polymer matrix (e.g., PVP, PEG) can improve its dissolution rate.
-
Co-solvents: Using a small percentage of a biocompatible co-solvent like DMSO in your initial stock solution is a common practice. However, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Salt Formation: If your analog has a suitable functional group, forming a salt can significantly improve its solubility.
Q3: My PAB analog shows variable IC50 values in cytotoxicity assays. What are the potential causes and solutions?
A3: Inconsistent IC50 values are a frequent challenge. Consider the following factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a consistent cell seeding density across experiments. Cells in different growth phases (e.g., logarithmic vs. confluent) can respond differently to treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound or influence signaling pathways. Consider using a consistent serum batch or reducing the serum concentration during treatment.
-
Compound Stability: PAB analogs can be unstable in solution. Prepare fresh dilutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Results can vary between assays like MTT, XTT, and CellTiter-Glo.
Troubleshooting Guides
Issues in PAB Analog Synthesis
The total synthesis of Pseudolaric acid B is complex due to its compact tricyclic core and multiple stereocenters. Researchers synthesizing analogs may encounter several pitfalls.
| Problem | Potential Cause | Suggested Solution |
| Low yield in cycloaddition reactions to form the polyhydroazulene core. | Inefficient catalysis or side reactions. | Screen different metal catalysts (e.g., Rhodium vs. Ruthenium) and optimize reaction conditions (temperature, solvent, catalyst loading). |
| Difficulty in achieving the correct stereochemistry at the ring fusion. | Steric hindrance or unfavorable transition states. | Employ stereoselective reagents and catalysts. Consider a different synthetic route that establishes the desired stereochemistry earlier in the synthesis. |
| Unwanted side reactions during late-stage functionalization. | High reactivity of the core structure. | Use protecting groups for sensitive functionalities and employ mild reaction conditions. |
| Challenges in scaling up the synthesis. | Mass and heat transfer issues in larger reaction vessels. | Conduct a thorough process optimization at a smaller scale before attempting a large-scale synthesis. Ensure efficient stirring and temperature control. |
Troubleshooting In Vitro Cytotoxicity Assays
| Problem | Potential Cause | Suggested Solution |
| Compound precipitation in cell culture media. | Poor solubility of the PAB analog. | Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the media is low (<0.5%). Visually inspect for precipitates before adding to cells. Consider using solubilization techniques like cyclodextrin complexation. |
| High background signal in viability assays. | Contamination (bacterial, fungal, or mycoplasma). Interference of the compound with the assay reagents. | Regularly test cell cultures for contamination. Run a control with the compound in cell-free media to check for direct reaction with the assay dye (e.g., MTT reduction). |
| Inconsistent results between replicates. | Uneven cell seeding or pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Variable apoptotic response. | Differences in cell cycle synchronization. Heterogeneity within the cell population. | Synchronize cells before treatment to obtain a more uniform response. Consider single-cell analysis techniques to investigate population heterogeneity. |
Overcoming Hurdles in In Vivo Studies
| Problem | Potential Cause | Suggested Solution |
| Poor bioavailability or rapid clearance of the PAB analog. | Unfavorable pharmacokinetic properties. | Consider formulation strategies such as encapsulation in nanoparticles or liposomes to improve drug delivery and prolong circulation time. |
| Observed toxicity in animal models. | Off-target effects or high dosage. | Perform dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity (weight loss, behavioral changes). |
| Tumor heterogeneity leading to variable treatment response in xenograft models. | Pre-existing resistant cell populations within the tumor. | Characterize the molecular profile of the tumors before and after treatment to identify potential resistance mechanisms. Consider using multiple patient-derived xenograft (PDX) models to better represent clinical heterogeneity. |
| Development of drug resistance. | Upregulation of drug efflux pumps (e.g., P-glycoprotein) or alterations in the target protein. | Investigate the expression of resistance-associated proteins in treated tumors. Consider combination therapies to overcome resistance. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a PAB analog.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the PAB analog in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the PAB analog or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by a PAB analog using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the PAB analog at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: PAB signaling pathway leading to apoptosis.
Caption: A typical experimental workflow for PAB analog research.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
Technical Support Center: Enhancing the Therapeutic Index of Demethoxydeacetoxypseudolaric acid B (DMAPT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Demethoxydeacetoxypseudolaric acid B (DMAPT).
Frequently Asked Questions (FAQs)
1. What is this compound (DMAPT) and why is it used in research?
This compound (DMAPT) is a water-soluble, orally bioavailable analog of the natural product Parthenolide (B1678480) (PTL).[1][2] PTL, a sesquiterpene lactone, has shown anti-inflammatory and anti-cancer properties, but its poor water solubility and bioavailability limit its clinical utility.[3][4][5] DMAPT was developed to overcome these limitations, demonstrating over 1000-fold greater water solubility than PTL.[2] It is primarily investigated for its potential as an anti-cancer agent due to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway and induce reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells.[1][3][6][7]
2. What is the primary mechanism of action of DMAPT?
DMAPT has a multi-faceted mechanism of action:
-
NF-κB Inhibition: DMAPT is a potent inhibitor of the canonical NF-κB pathway.[3] It directly binds to and inhibits IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps the p65/p50 NF-κB dimer sequestered in the cytoplasm, blocking its translocation to the nucleus and transcription of target genes involved in cell proliferation, inflammation, and survival.[3]
-
Reactive Oxygen Species (ROS) Generation: DMAPT can induce the production of intracellular ROS.[6][7][8] This increase in oxidative stress can lead to DNA damage and trigger apoptotic pathways, such as the JNK pathway.[1][6][8]
-
Induction of Apoptosis: By inhibiting NF-κB and generating ROS, DMAPT promotes apoptosis (programmed cell death) in cancer cells.[1][8] Evidence suggests it can induce both extrinsic (death receptor-mediated) and intrinsic apoptotic pathways.[9]
3. How does DMAPT's bioavailability compare to its parent compound, Parthenolide (PTL)?
DMAPT was specifically designed to have improved bioavailability over PTL.[3][4][5] In mouse models, oral administration of 100 mg/kg of DMAPT resulted in a maximum serum concentration of 25 μM, whereas a similar dose of PTL achieved a maximum concentration of only 0.2 μM.[10] DMAPT has an oral bioavailability of approximately 70%.[2]
4. What are the potential therapeutic applications of DMAPT?
DMAPT is being investigated for various therapeutic applications, primarily in oncology:
-
Sensitizing Cancer Cells to Chemotherapy and Radiation: DMAPT has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine (B846) and actinomycin-D, as well as radiotherapy.[1][4][11][12] It can overcome chemoresistance by inhibiting NF-κB, a pathway often activated by conventional cancer treatments.[12]
-
Overcoming Drug Resistance: In prostate cancer, DMAPT can delay resistance to androgen receptor (AR) inhibition by downregulating AR variants.[3]
-
Targeting Cancer Stem Cells: Studies have indicated that DMAPT can selectively target and eradicate leukemia stem cells.[2]
-
Direct Anti-Tumor Activity: DMAPT has demonstrated single-agent in vivo activity against various cancer cell lines, including prostate, lung, and bladder cancer.[6]
5. Are there any known toxicity concerns with DMAPT?
Clinical trial data in patients with hematological malignancies have shown that DMAPT has a favorable safety profile with no significant toxicity observed at doses that achieved therapeutic serum concentrations.[3] It has also been noted to have low toxicity in mice.[3] However, as with any experimental compound, appropriate dose-response and toxicity studies are crucial.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in in vitro experiments.
-
Possible Cause 1: DMAPT Degradation.
-
Troubleshooting: DMAPT, especially in its fumarate (B1241708) salt form, is water-soluble but may be susceptible to degradation over time in solution. Prepare fresh stock solutions for each experiment and store them appropriately (e.g., at -20°C for short-term storage).[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting: Different cancer cell lines exhibit varying sensitivity to DMAPT. The IC50 values can range from low micromolar to higher concentrations.[6][13] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration range. Consider that the anti-proliferative effects of DMAPT are dose-dependent.[1]
-
-
Possible Cause 3: High Basal NF-κB Activity.
-
Troubleshooting: Cell lines with constitutively active NF-κB may require higher concentrations of DMAPT for effective inhibition.[3] Verify the basal NF-κB activity in your cell line using methods like an Electrophoretic Mobility Shift Assay (EMSA) or a reporter assay.
-
-
Possible Cause 4: Experimental Conditions.
-
Troubleshooting: Ensure consistent cell seeding density and incubation times. The anti-proliferative effects of DMAPT are time and dose-dependent.[14]
-
Problem 2: Difficulty in detecting DMAPT-induced ROS generation.
-
Possible Cause 1: Timing of Measurement.
-
Troubleshooting: The increase in ROS levels induced by DMAPT can be transient, with peaks observed as early as one hour after treatment.[7] Perform a time-course experiment to identify the optimal time point for ROS detection in your specific cell model.
-
-
Possible Cause 2: Insufficient DMAPT Concentration.
-
Troubleshooting: ROS generation is a dose-dependent effect. Ensure you are using a concentration of DMAPT that has been shown to induce oxidative stress.
-
-
Possible Cause 3: Inappropriate Detection Method.
-
Troubleshooting: Use a sensitive and appropriate probe for ROS detection. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a commonly used probe for detecting hydrogen peroxide.[15] Ensure proper handling of the probe to avoid auto-oxidation. Flow cytometry can provide quantitative analysis of ROS levels.[8]
-
Problem 3: DMAPT does not effectively inhibit NF-κB activity in your experiments.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Troubleshooting: NF-κB inhibition is dose- and time-dependent. Optimize the concentration of DMAPT and the duration of treatment.
-
-
Possible Cause 2: Non-Canonical NF-κB Pathway Activation.
-
Troubleshooting: DMAPT primarily targets the canonical NF-κB pathway by inhibiting IKKβ.[3] If the non-canonical pathway is predominantly active in your model system, DMAPT may have a limited effect. Investigate the activation status of both pathways.
-
-
Possible Cause 3: Issues with the NF-κB Assay.
-
Troubleshooting: Ensure the integrity of your nuclear extracts for EMSA or the functionality of your reporter constructs. Include appropriate positive and negative controls in your assay.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of DMAPT in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Citation(s) |
| PC-3 | Prostate Cancer | 5 - 10 µM | Inhibition of proliferation, decreased NF-κB DNA binding | [6] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 µM | Inhibition of proliferation, decreased NF-κB DNA binding | [6] |
| DU145 | Prostate Cancer | 4 µM | Inhibition of cell proliferation and viability | [13] |
| AML cells | Acute Myeloid Leukemia | LD50: 1.7 µM | Cell death | [13] |
| Panc-1 | Pancreatic Cancer | 3 - 12 µM (in combination) | Inhibition of cell metabolism | [1] |
| U87 | Glioblastoma | IC50: 15.5 µM | Cytotoxicity, S-phase cell cycle arrest | [9] |
| LN229 | Glioblastoma | IC50: 11.15 µM | Cytotoxicity, S-phase cell cycle arrest | [9] |
Table 2: In Vivo Efficacy and Dosing of DMAPT
| Animal Model | Cancer Type | DMAPT Dose | Administration Route | Key Findings | Citation(s) |
| Athymic nude mice | Prostate Cancer (CWR22Rv1 & PC-3 xenografts) | 40 - 100 mg/kg/day | Oral gavage | Dose-dependent decrease in tumor volume | [6] |
| Athymic nude mice | Prostate Cancer (PC-3 xenograft) | 100 mg/kg | Oral gavage | Increased sensitivity to X-rays | [13] |
| TRAMP mice | Prostate Cancer | 100 mg/kg | Oral gavage (thrice weekly) | Slowed tumor development, extended time-to-palpable tumor by 20% | [13] |
| VCaP-CR tumor model | Prostate Cancer | 100 mg/kg | Oral gavage (daily) | In combination with castration, significantly reduced tumor growth | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of DMAPT on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMAPT (and/or in combination with other drugs) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO or sterile water).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Objective: To assess the effect of DMAPT on the DNA binding activity of NF-κB.
-
Methodology:
-
Treat cells with DMAPT for the desired time and concentration.
-
Prepare nuclear extracts from the treated and control cells.
-
Incubate the nuclear extracts with a radiolabeled (e.g., ³²P) or biotinylated oligonucleotide probe containing the NF-κB consensus binding site.
-
For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to confirm specificity.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radiolabeled probes) or chemiluminescence (for biotinylated probes). A decrease in the intensity of the shifted band in DMAPT-treated samples indicates inhibition of NF-κB DNA binding.
-
3. Detection of Intracellular ROS (Flow Cytometry with H2DCFDA)
-
Objective: To quantify the generation of intracellular ROS following DMAPT treatment.
-
Methodology:
-
Treat cells with DMAPT for the predetermined optimal time.
-
Incubate the cells with 5 µM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and an emission wavelength of 525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Visualizations
Caption: DMAPT's Inhibition of the Canonical NF-κB Signaling Pathway.
Caption: DMAPT-induced ROS Generation and Apoptosis Pathways.
Caption: General Experimental Workflow for DMAPT Evaluation.
References
- 1. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Dimethylamino parthenolide enhances the inhibitory effects of gemcitabine in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Scaling Up Demethoxydeacetoxypseudolaric acid B (DMAPT-B) Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the production of Demethoxydeacetoxypseudolaric acid B (DMAPT-B), a potent semi-synthetic analog of Pseudolaric acid B (PAB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the semi-synthesis and purification of DMAPT-B at a larger scale.
1. Synthesis & Reaction Monitoring
-
Q1: We are observing low conversion of Pseudolaric acid B (PAB) to DMAPT-B. What are the potential causes and solutions?
-
A1: Low conversion can stem from several factors when scaling up.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous reaction mixture.
-
Reagent Degradation: The reagents used for deacetoxylation and demethoxylation might be sensitive to moisture or air. Ensure reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. On a large scale, inaccuracies in weighing or volume dispensing can significantly impact the reaction outcome.
-
Sub-optimal Temperature Control: Poor heat transfer in large vessels can prevent the reaction from reaching or maintaining its optimal temperature. Utilize a jacketed reactor with a reliable temperature control unit.
-
-
-
Q2: The reaction is producing significant amounts of side products, complicating purification. How can we improve selectivity?
-
A2: Improving reaction selectivity is crucial for a scalable process.
-
Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition via a syringe pump or addition funnel can maintain a low instantaneous concentration of the reagent, often favoring the desired reaction pathway.
-
Temperature Optimization: A slight modification of the reaction temperature can sometimes drastically change the product distribution. A Design of Experiments (DoE) approach can help identify the optimal temperature range.
-
Solvent Choice: The solvent can influence reaction pathways. If feasible, experiment with alternative solvents that may offer better selectivity.
-
-
2. Purification & Isolation
-
Q3: We are struggling with the chromatographic purification of DMAPT-B at a preparative/pilot scale. The peak resolution is poor, and we observe significant product loss.
-
A3: Scaling up chromatography presents unique challenges.[1]
-
Column Overloading: This is a common issue. Reduce the sample load or switch to a larger diameter column with a higher loading capacity.
-
Inefficient Column Packing: Poorly packed columns lead to channeling and band broadening. Ensure a uniform and tightly packed column bed. For large-scale operations, consider dynamically axial compressed columns.
-
Mobile Phase Optimization: The mobile phase composition that worked on an analytical scale may need re-optimization for a preparative scale to improve resolution and reduce solvent consumption.[1]
-
Flow Rate: High flow rates can decrease resolution. Optimize the flow rate to balance separation efficiency and processing time.
-
-
-
Q4: After crystallization, the purity of our DMAPT-B is below the required specification. What can we do?
-
A4: Crystal purity is dependent on the crystallization conditions.
-
Solvent System: The choice of anti-solvent and its addition rate are critical. A slower addition rate or cooling profile often leads to the formation of more ordered, purer crystals.
-
Seeding: Introducing a small quantity of high-purity DMAPT-B crystals (seeding) can promote controlled crystallization and improve final purity.
-
Washing: Ensure the filter cake is washed with an appropriate, cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
-
Data Presentation: Comparative Analysis of Production Scales
The following tables present hypothetical but realistic data to illustrate the impact of scaling up on key process parameters for the semi-synthesis of DMAPT-B from PAB.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (10g PAB) | Pilot Scale (1kg PAB) | Production Scale (50kg PAB) |
|---|---|---|---|
| PAB Input | 10.0 g | 1.0 kg | 50.0 kg |
| Reaction Volume | 200 mL | 20 L | 1000 L |
| Typical Yield | 85% | 78% | 75% |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Purity (Crude) | 90% | 85% | 82% |
Table 2: Purification Parameters at Different Scales
| Parameter | Lab Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Purification Method | Flash Chromatography | Preparative HPLC | Multi-column Chromatography/Crystallization |
| Column Diameter | 5 cm | 20 cm | >50 cm |
| Solvent Volume | 2 L | 200 L | 10,000 L |
| Processing Time | 8 hours | 24 hours | 72 hours |
| Final Purity | >99% | >98.5% | >98.5% |
| Overall Recovery | 90% | 85% | 88% (with crystallization) |
Experimental Protocols
Protocol 1: Semi-synthesis of DMAPT-B from Pseudolaric Acid B (PAB)
This protocol is a generalized procedure and should be optimized for specific laboratory and scale-up conditions. It is based on the known chemical transformation from PAB to its analog, DMAPT-B.[2]
-
Reaction Setup:
-
Charge a appropriately sized, dry, jacketed glass reactor with Pseudolaric acid B (PAB).
-
Under an inert atmosphere (N2), add the appropriate dry solvent (e.g., Dichloromethane, Tetrahydrofuran) to dissolve the PAB. The volume should be sufficient for effective stirring (approx. 10-20 mL per gram of PAB).
-
Cool the reaction mixture to the desired initial temperature (e.g., 0 °C) using a circulating chiller.
-
-
Reagent Addition:
-
Prepare a solution of the de-acetylating/de-methoxylating agent (e.g., a strong base or a specific Lewis acid, depending on the chosen synthetic route) in the reaction solvent.
-
Slowly add the reagent solution to the stirred PAB solution over a period of 1-2 hours, maintaining the internal temperature within a narrow range (e.g., 0-5 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC or TLC.
-
The reaction is considered complete when the consumption of PAB is maximized, and the formation of the DMAPT-B peak is stable.
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly quench the reaction by adding a suitable quenching agent (e.g., a buffered aqueous solution) while carefully controlling the temperature.
-
Allow the mixture to warm to room temperature.
-
If applicable, separate the organic layer. Extract the aqueous layer with the reaction solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Crude Product Isolation:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude DMAPT-B, which can then be taken for purification.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in DMAPT-B production.
Caption: Overall workflow for DMAPT-B production from natural source to final product.
Caption: Logical workflow for the semi-synthesis step of DMAPT-B production.
References
Validation & Comparative
Unveiling the Cytotoxic Potential of Pseudolaric Acid Derivatives: A Comparative Analysis
For researchers and drug development professionals, understanding the cytotoxic effects of novel natural compounds is paramount in the quest for new cancer therapeutics. This guide provides a comparative analysis of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) and its well-studied analogue, Pseudolaric acid B (PAB), offering insights into their potential as anticancer agents. While direct cytotoxic data for DMDA-PLAB is limited, the extensive research on PAB provides a strong framework for understanding the likely mechanisms and efficacy of this class of compounds.
Comparative Cytotoxicity Profile
Pseudolaric acid B (PAB) has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. In contrast, direct cytotoxic evaluations of this compound (DMDA-PLAB) on cancer cells are not extensively documented in publicly available research. One study indicated that DMDA-PLAB did not significantly affect the arginase 1 (ARG1) mRNA expression in RAW264.7 macrophage-like cells, a marker associated with the pro-tumoral phenotype of tumor-associated macrophages.[1] This finding, however, does not directly correlate to its cytotoxic activity against tumor cells.
The following table summarizes the cytotoxic activity (IC50 values) of Pseudolaric acid B against various cancer cell lines as reported in multiple studies. This data serves as a benchmark for the potential efficacy of related pseudolaric acid derivatives.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.17 - 5.20 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but significant inhibition | [3] |
| MG-63 | Osteosarcoma | Not specified, but significant inhibition | [4] |
| HO-8910 | Ovarian Cancer | Not specified, but significant inhibition | [5] |
| A2780 | Ovarian Cancer | Not specified, but significant inhibition | [5] |
| HN22 | Head and Neck Cancer | ~0.7 | [6] |
| Various CRC cell lines | Colorectal Cancer | Not specified, but significant inhibition | [4] |
| HL-7702 (normal liver) | Non-cancerous | 25.29 | [7] |
| HK-2 (normal kidney) | Non-cancerous | 42.94 | [7] |
Mechanism of Action: Insights from Pseudolaric Acid B
The cytotoxic effects of PAB are attributed to its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[2][3][8] The primary mechanisms of action identified for PAB are detailed below.
Microtubule Destabilization
PAB acts as a microtubule-destabilizing agent, disrupting the cellular microtubule network.[8] This interference with microtubule dynamics inhibits the formation of the mitotic spindle, a critical structure for cell division. The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.[2][8]
Caption: Pseudolaric Acid B's mechanism of microtubule destabilization.
Induction of Apoptosis
Following cell cycle arrest, PAB induces apoptosis (programmed cell death) through multiple signaling pathways.[2][3][4][5]
-
Mitochondrial Pathway: PAB can trigger the intrinsic apoptotic pathway by causing a collapse of the mitochondrial membrane potential, leading to the release of cytochrome c.[3] This activates caspase-9 and subsequently caspase-3, key executioner caspases in apoptosis.[3][5] The expression of pro-apoptotic proteins like Bax is upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[2][3]
-
Death Receptor Pathway: In some cancer cell lines, PAB has been shown to upregulate the expression of Death Receptor 5 (DR5), suggesting an involvement of the extrinsic apoptotic pathway.[6]
-
PI3K/AKT/mTOR Pathway Inhibition: PAB has been observed to downregulate the expression of key proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]
References
- 1. Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth [mdpi.com]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive effect of pseudolaric acid B on Echinococcus multilocularis involving regulation of TGF-β1 signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of Pseudolaric Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-tumor activities of Pseudolaric Acid B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi. Drawing from multiple preclinical studies, this document summarizes its efficacy against various cancer cell lines, details the underlying mechanisms of action, and offers a comparative perspective with other anti-cancer agents. All quantitative data is presented in structured tables, and key experimental protocols are detailed to support further research.
In Vitro Cytotoxicity of Pseudolaric Acid B
PAB has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.17 - 5.20 | [1] |
| QGY-TR50 | Hepatocellular Carcinoma | ~10 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5, 7.5, 10 (dose-dependent effects observed) | [3] |
| HN22 | Head and Neck Cancer | Not specified, but significant viability inhibition | [4][5][6] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but significant anti-proliferative activity | [7] |
| HKC | Normal Human Kidney Epithelial | 5.77 | [1] |
In Vivo Anti-Tumor Efficacy
Studies in murine models have confirmed the anti-tumor activity of PAB in vivo. The compound has been shown to significantly inhibit the growth of transplantable tumors.
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition Rate | Reference |
| H22 (Hepatocarcinoma) | Intraperitoneal injection | 30 mg/kg/day for 10 days | 14.4% | [1] |
| H22 (Hepatocarcinoma) | Intraperitoneal injection | 60 mg/kg/day for 10 days | 40.1% | [1] |
| Lewis Lung Cancer | Intraperitoneal injection | 30 mg/kg/day for 10 days | 39.1% | [1] |
| Lewis Lung Cancer | Intraperitoneal injection | 60 mg/kg/day for 10 days | 47.0% | [1] |
| HN22 Xenograft | Not specified | 2.5 mg/kg/day | Significant reduction in tumor growth | [4][5][6] |
Mechanism of Action: A Multi-Targeted Approach
PAB exerts its anti-tumor effects through a variety of mechanisms, primarily targeting microtubule dynamics and key signaling pathways involved in cell survival and proliferation.
Microtubule Destabilization and Mitotic Arrest
A primary mechanism of PAB is its role as a microtubule-destabilizing agent.[2][8] By disrupting the cellular microtubule networks, PAB inhibits the formation of mitotic spindles, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.[1][2][3] This activity is particularly noteworthy as PAB has been shown to circumvent the P-glycoprotein overexpression-induced multidrug resistance mechanism, suggesting its potential efficacy in resistant tumors.[2][8]
Induction of Apoptosis
PAB is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: PAB treatment leads to the collapse of the mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the release of cytochrome c.[3] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and -9, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1][3]
-
Extrinsic (Death Receptor) Pathway: PAB has been shown to induce apoptosis by upregulating Death Receptor 5 (DR5), leading to the activation of caspase-8.[4][5][6]
Modulation of Key Signaling Pathways
PAB has been found to inhibit multiple carcinogenic signaling pathways that are crucial for tumor growth and survival.
-
PI3K/AKT/mTOR Pathway: PAB significantly inhibits this pathway, which is frequently overactive in cancer and plays a key role in cell proliferation, survival, and metabolism.[3] Inhibition of this pathway contributes to the pro-apoptotic activity of PAB.[3]
-
STAT3, ERK1/2, and Akt Signaling: In hepatocellular carcinoma cells, PAB treatment leads to the downregulation of the phosphorylation of STAT3, ERK1/2, and Akt.[7]
-
GSK-3β/β-catenin Signaling: PAB has been shown to suppress abnormal GSK-3β/β-catenin signaling in HepG2 cells.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of PAB on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of PAB for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of PAB that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by PAB.
Protocol:
-
Treat cells with different concentrations of PAB for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To analyze the effect of PAB on the expression of proteins involved in signaling pathways and apoptosis.
Protocol:
-
Treat cells with PAB for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Pseudolaric Acid B.
Caption: PAB-induced Apoptosis Signaling Pathways.
Caption: General Experimental Workflow for PAB Validation.
Conclusion and Future Directions
The collective evidence strongly supports the anti-tumor activity of Pseudolaric Acid B. Its ability to target multiple critical pathways, including microtubule dynamics and key survival signaling networks, makes it a promising candidate for further preclinical and clinical investigation. The compound's effectiveness in multidrug-resistant models is particularly compelling. Future research should focus on optimizing its therapeutic index, exploring combination therapies to enhance its efficacy, and further elucidating its complex mechanisms of action in a wider range of cancer types. The development of more soluble and bioavailable formulations will be crucial for translating the therapeutic potential of PAB into clinical applications.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Pseudolaric Acid B in Cancer Therapy
Initial Search Synopsis: An extensive literature search did not yield direct comparative studies between Demethoxydeacetoxypseudolaric acid B and Pseudolaric acid B (PAB). Furthermore, the acronym DMAPT is commonly associated with Dimethylamino Parthenolide, a distinct compound, leading to a lack of specific data for a direct comparison as initially requested. This guide will therefore focus on a comprehensive evaluation of the efficacy of Pseudolaric acid B, providing key experimental data and mechanistic insights to serve as a valuable reference for researchers.
Pseudolaric acid B, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant potential as an anticancer agent.[1][2][3] This guide provides a detailed comparison of its efficacy across various cancer models, supported by experimental data on its mechanism of action.
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of Pseudolaric acid B have been quantified in numerous studies. The following tables summarize its in vitro and in vivo efficacy.
In Vitro Cytotoxicity of Pseudolaric Acid B
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Various Tumor Cells | Multiple | 0.17 - 5.20 | Not Specified |
| HKC | Normal Human Kidney | 5.77 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 |
| MCF10A | Normal Breast Epithelial | No obvious side-effects | 24, 48, 72 |
Table 1: In vitro cytotoxicity (IC50 values) of Pseudolaric acid B against various cancer cell lines and a normal cell line.[2][4]
In Vivo Antitumor Activity of Pseudolaric Acid B
| Tumor Model | Treatment | Dosage | Inhibitory Rate (%) |
| Hepatocarcinoma 22 (H22) | Intraperitoneal injection (10 days) | 30 mg/kg/day | 14.4 |
| Hepatocarcinoma 22 (H22) | Intraperitoneal injection (10 days) | 60 mg/kg/day | 40.1 |
| Lewis Lung Cancer | Intraperitoneal injection (10 days) | 30 mg/kg/day | 39.1 |
| Lewis Lung Cancer | Intraperitoneal injection (10 days) | 60 mg/kg/day | 47.0 |
Table 2: In vivo antitumor efficacy of Pseudolaric acid B in murine models.[2]
Mechanism of Action
Pseudolaric acid B exerts its anticancer effects through a multi-targeted mechanism, primarily involving microtubule destabilization and induction of apoptosis.
Microtubule Destabilization and Mitotic Arrest
PAB has been identified as a novel microtubule-destabilizing agent.[1][5] It disrupts the cellular microtubule network and inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1][2][5][6] This mitotic arrest is a precursor to the induction of apoptosis in cancer cells.[4][6]
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Disruption of the Cytoskeleton: A Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B and Other Tubulin Inhibitors
For researchers, scientists, and professionals in drug development, the quest for novel and more effective anticancer agents is a continuous endeavor. Tubulin, a critical component of the cellular cytoskeleton, remains a prime target for therapeutic intervention. This guide provides a detailed comparative analysis of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), a promising natural product, against established tubulin inhibitors, including paclitaxel (B517696), vinca (B1221190) alkaloids, and colchicine. The following sections present a comprehensive overview of their mechanisms, supported by experimental data, and detailed protocols for key assays.
Mechanism of Action: A Tale of Stabilization vs. Destabilization
Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.
This compound (DMDA-PAB) , also referred to as Pseudolaric acid B (PAB), falls into the category of microtubule-destabilizing agents . It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. A key advantage of DMDA-PAB is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.
In contrast, Paclitaxel , a member of the taxane (B156437) family, is a potent microtubule-stabilizing agent . It binds to a different site on β-tubulin, promoting the assembly of tubulin into hyperstable, non-functional microtubules. This suppression of microtubule dynamics also leads to G2/M cell cycle arrest and apoptosis.
The Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are classic microtubule-destabilizing agents . They bind to the vinca domain on β-tubulin, preventing tubulin polymerization and leading to the disassembly of microtubules.
Colchicine , another well-known microtubule-destabilizing agent , binds to a specific site on tubulin, preventing its polymerization into microtubules. Its clinical use as an anticancer agent is limited by its toxicity.
Quantitative Performance Analysis
The efficacy of these tubulin inhibitors can be quantified and compared through various in vitro assays. The following tables summarize key performance indicators for DMDA-PAB and its counterparts.
| Compound | Assay Type | IC50 Value | Reference |
| DMDA-PAB | Tubulin Polymerization Inhibition | 1.1 µM | [1] |
| DMDA-PAB | Tubulin Polymerization Inhibition | 10.9 ± 1.8 µM | [2] |
| Colchicine | Tubulin Polymerization Inhibition | 8.1 µM | [3] |
| Colchicine | Tubulin Polymerization Inhibition | 10.6 µM | [4] |
| Vinblastine | Tubulin Polymerization Inhibition | 0.43 µM | [5] |
| Paclitaxel | Tubulin Polymerization (EC50) | 23 µM | [6] |
Table 1: Comparative Inhibition of Tubulin Polymerization. This table showcases the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compounds in cell-free tubulin polymerization assays. Lower values indicate higher potency in directly inhibiting or promoting microtubule formation.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| DMDA-PAB | MCF-7 | Breast Adenocarcinoma | Not explicitly quantified in snippets | |
| DMDA-PAB | HepG2 | Hepatocellular Carcinoma | Not explicitly quantified in snippets | |
| DMDA-PAB | U87 | Glioblastoma | ~10 µM | [7] |
| DMDA-PAB | HN22 | Head and Neck Cancer | ~0.7 µM | [8] |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | Not explicitly quantified in snippets | |
| Paclitaxel | A549 | Lung Carcinoma | Not explicitly quantified in snippets | |
| Paclitaxel | HeLa | Cervical Cancer | Not explicitly quantified in snippets | |
| Vincristine | MCF-7 | Breast Adenocarcinoma | 239.51 µmol/mL | [9] |
| Vincristine | A549 | Lung Carcinoma | 0.56 µM | [10] |
| Vincristine | HeLa | Cervical Cancer | Not explicitly quantified in snippets | |
| Vinblastine | MCF-7 | Breast Adenocarcinoma | 67.12 µmol/mL | [9] |
| Vinblastine | HeLa | Cervical Cancer | Not explicitly quantified in snippets | |
| Colchicine | MCF-7 | Breast Adenocarcinoma | Not explicitly quantified in snippets | |
| Colchicine | A549 | Lung Carcinoma | Not explicitly quantified in snippets |
Table 2: Comparative Cytotoxicity in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines, indicating their potency in inhibiting cell growth.
| Compound | Cell Line | Concentration | % of Cells in G2/M Phase | Reference |
| DMDA-PAB | MDA-MB-231 | 5 µM | Not explicitly quantified in snippets | |
| DMDA-PAB | MDA-MB-231 | 7.5 µM | Not explicitly quantified in snippets | |
| DMDA-PAB | MDA-MB-231 | 10 µM | Not explicitly quantified in snippets | |
| DMDA-PAB | U87 | 5 µM | 42.25 ± 2.95% | [7] |
| DMDA-PAB | U87 | 10 µM | 67.32 ± 1.83% | [7] |
| DMDA-PAB | U27 | 1.25 µM | 66.0% | [11] |
Table 3: Induction of G2/M Cell Cycle Arrest by DMDA-PAB. This table shows the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with DMDA-PAB at different concentrations.
| Compound | Cell Line | Concentration | Assay | Observations | Reference |
| DMDA-PAB | MDA-MB-231 | 5, 7.5, 10 µM | Annexin V-FITC/PI | Dose-dependent increase in apoptosis | |
| DMDA-PAB | U87 | 5 µM | Annexin V-FITC/PI | 24.43 ± 1.50% apoptotic cells | [7] |
| DMDA-PAB | U87 | 10 µM | Annexin V-FITC/PI | 50.12 ± 3.42% apoptotic cells | [7] |
| DMDA-PAB | HN22 | 0.5, 1 µM | Annexin V Staining | Concentration-dependent increase in Annexin V-positive cells | [8] |
| DMDA-PAB | DU145 | Not specified | Annexin V-FITC | Induced apoptosis | [12] |
Table 4: Induction of Apoptosis by DMDA-PAB. This table summarizes the apoptotic effects of DMDA-PAB on various cancer cell lines, as determined by different experimental assays.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of different tubulin inhibitors.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
For reproducible and accurate results, adherence to standardized experimental protocols is crucial. The following are detailed methodologies for the key assays cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (e.g., 10 mM) in the same buffer.
-
Prepare serial dilutions of the test compounds (DMDA-PAB, paclitaxel, colchicine, vinca alkaloids) and a vehicle control (e.g., DMSO) in general tubulin buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in a spectrophotometer or plate reader capable of measuring absorbance at 340 nm at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximal polymer mass.
-
Determine the IC50 or EC50 values by plotting the percentage of inhibition or stimulation against the compound concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tubulin inhibitors or a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Immunofluorescence Microscopy for Microtubule Staining
This technique allows for the visualization of the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired concentrations of tubulin inhibitors or a vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS containing bovine serum albumin).
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images of the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[7][11]
-
Cell Treatment and Harvesting: Treat cells with the tubulin inhibitors for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI), a DNA-intercalating dye, and RNase A to eliminate RNA staining.[7][11]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment and Harvesting: Treat cells with the tubulin inhibitors and harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells are negative for both Annexin V-FITC and PI.
-
Early apoptotic cells are positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Conclusion
This compound has emerged as a potent microtubule-destabilizing agent with a distinct advantage in overcoming multidrug resistance. Its efficacy in inhibiting tubulin polymerization and inducing G2/M arrest and apoptosis is comparable to or, in some aspects, superior to established tubulin inhibitors. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer therapeutics targeting the microtubule cytoskeleton. Further in-depth studies are warranted to fully elucidate the clinical potential of DMDA-PAB.
References
- 1. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. brieflands.com [brieflands.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Head-to-Head Comparison of Microtubule-Targeting Agents: Demethoxydeacetoxypseudolaric Acid B vs. Paclitaxel
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Demethoxydeacetoxypseudolaric acid B (DMAPT), a derivative of the natural product Pseudolaric acid B (PAB), and the well-established chemotherapeutic agent, paclitaxel (B517696). Both compounds target microtubules, critical components of the cellular cytoskeleton, but do so through opposing mechanisms. This document outlines their distinct interactions with tubulin, presents supporting experimental data, and details the methodologies used to elucidate their mechanisms of action.
Opposing Mechanisms Targeting a Common Achilles' Heel
Microtubules are dynamic polymers composed of α- and β-tubulin subunits. Their ability to rapidly assemble and disassemble is fundamental for cellular processes, most notably the formation of the mitotic spindle during cell division. The disruption of this microtubule dynamism is a proven strategy in cancer therapy. While both DMAPT and paclitaxel exploit this vulnerability, their approaches are diametrically opposed. Paclitaxel is a microtubule-stabilizing agent, forcing the cell into a rigid, static state, whereas DMAPT acts as a microtubule-destabilizing agent, leading to the collapse of this essential cellular framework.
Paclitaxel: The Stabilizer
Paclitaxel, a member of the taxane (B156437) family, is a widely used anticancer drug that functions by enhancing the polymerization of tubulin and stabilizing the resulting microtubules.[1][2] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1][3][4]
Mechanism of Action of Paclitaxel:
Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, at a site distinct from the colchicine (B1669291) and vinca (B1221190) alkaloid binding domains.[1][3] This binding event locks the tubulin molecules in a polymerized state, effectively preventing depolymerization. The resulting hyper-stabilized microtubules cannot perform their dynamic functions, leading to a halt in mitosis and activation of apoptotic signaling pathways.[2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Pseudolaric Acid B and Other Natural Anticancer Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validation of research findings on Pseudolaric Acid B, a natural compound with demonstrated anticancer properties. This document objectively compares its performance with alternative natural compounds, Betulinic Acid and Vincristine (B1662923), supported by experimental data.
Comparative Efficacy Against Breast Cancer Cells
The in vitro cytotoxic activity of Pseudolaric Acid B (PAB), Betulinic Acid, and Vincristine against the human breast adenocarcinoma cell line, MCF-7, has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, serves as a key metric for comparison.
| Compound | Cell Line | IC50 Value | Incubation Time | Assay Method | Reference |
| Pseudolaric Acid B | MCF-7 | 3.4 µM | 36 hours | MTT Assay | [1][2] |
| MCF-7 | 1.35 µM | 48 hours | MTT Assay | [1][2] | |
| MCF-7 | 1.80 µM | 72 hours | Sulforhodamine B assay | [3] | |
| Betulinic Acid | MCF-7 | 13.5 µg/mL (~29.6 µM) | 48 hours | MTT Assay | [4][5] |
| MCF-7 | 38.82 µM | Not Specified | MTT and SRB assays | [6] | |
| MCF-7 | 54.97 µM | 48 hours | Alamar blue assay | [7] | |
| Vincristine | MCF-7 | 239.51 µmol/mL (~239.51 mM) | 48 hours | MTT Assay | [8] |
| MCF-7 | 7.371 nM | 48 hours | CCK-8 assay | [9] |
Experimental Methodologies
The following protocols outline the general procedures for the key experiments cited in the comparative data. Researchers should refer to the specific publications for detailed experimental conditions.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
These colorimetric assays are widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity after treatment with a compound.
Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or the WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pseudolaric Acid B, Betulinic Acid, or Vincristine) and a vehicle control (like DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (typically around 570 nm for MTT and 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
General Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
General Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.
Visualizing Mechanisms of Action
Experimental Workflow for Determining Cytotoxicity
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound using an MTT assay.
Caption: A generalized workflow for determining the IC50 value of a compound using the MTT assay.
Signaling Pathway of Pseudolaric Acid B-Induced Apoptosis
Research indicates that Pseudolaric Acid B induces apoptosis in cancer cells through a p53-dependent pathway that involves the modulation of the Bcl-2 family of proteins and subsequent caspase activation.
References
- 1. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Demethoxydeacetoxypseudolaric Acid B's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB), more commonly researched as Pseudolaric acid B (PAB). The focus is on its independently verified anti-cancer and anti-inflammatory properties, benchmarked against established alternatives. All data is presented with supporting experimental protocols and visual signaling pathways to facilitate informed research and development decisions.
Executive Summary
Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant potential as both an anti-cancer and anti-inflammatory agent. Its primary mechanism of anti-cancer activity is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. This action places it in the category of microtubule-destabilizing agents, a class that includes clinically significant drugs like Vinca alkaloids and Colchicine (B1669291). Furthermore, PAB exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. This dual activity makes PAB a compelling candidate for further investigation in oncology and inflammatory diseases.
Anti-Cancer Activity: A Comparative Analysis
PAB's cytotoxic effects have been documented across a range of cancer cell lines. Its efficacy is primarily attributed to its ability to inhibit tubulin polymerization, a critical process for cell division.
Quantitative Data Summary: Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB in comparison to two well-established microtubule inhibitors, Paclitaxel (a microtubule stabilizer) and Colchicine (a microtubule destabilizer).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Pseudolaric acid B | MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 (48h) | [1][2] |
| HCT-116 | Colorectal Carcinoma | 1.11 | [3] | |
| HepG2 | Hepatocellular Carcinoma | ~0.9 | [4] | |
| A549 | Lung Carcinoma | Not explicitly found | ||
| HN22 | Head and Neck Cancer | ~0.7 (24h) | [5] | |
| AGS | Gastric Cancer | Not explicitly found | [6] | |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.002 - 0.3 | [7][8] |
| HCT-116 | Colorectal Carcinoma | Not explicitly found | ||
| HepG2 | Hepatocellular Carcinoma | Not explicitly found | ||
| A549 | Lung Carcinoma | Not explicitly found | ||
| Multiple (Median) | Lung Cancer | 9.4 (24h) | [9] | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 | [10] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 | [10] | |
| A375 | Melanoma | 0.0168 | [11] | |
| MCF-7 | Breast Cancer | 0.004 | [12] |
Note: IC50 values can vary significantly based on the assay conditions, including incubation time and the specific cell line used. Direct comparison of values from different studies should be interpreted with caution.
Signaling Pathway: Microtubule Destabilization
PAB disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, PAB inhibits its polymerization into microtubules. This leads to a cascade of events culminating in apoptosis.
Anti-Inflammatory Activity: A Comparative Analysis
PAB has been shown to suppress inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammation, and its dysregulation is implicated in numerous chronic diseases.
Quantitative Data Summary: Anti-Inflammatory Activity
The following table provides a summary of the anti-inflammatory effects of PAB and other natural compounds known to inhibit the NF-κB pathway.
| Compound | Target/Assay | Effect | IC50/Concentration | Citation |
| Pseudolaric acid B | IL-1β, TNF-α mRNA | Inhibition | 0.5 µmol/L | [10] |
| PGE2 production | Inhibition | Significant at tested conc. | [1] | |
| NF-κB p65 translocation | Inhibition | Dose-dependent | [5] | |
| SIRT1 Activation | Upregulation | 0.3 µM | ||
| Curcumin | NF-κB activation | Inhibition | Widely reported | |
| Resveratrol | NF-κB activation | Inhibition | Widely reported | |
| Quercetin | NO production | Inhibition | IC50 = 12.0 ± 0.8 µM | [13] |
| Luteolin | NO production | Inhibition | IC50 = 7.6 ± 0.3 µM | [13] |
Note: The diversity of assays and endpoints makes direct comparison challenging. The data indicates that PAB's anti-inflammatory potency is within the range of other bioactive natural compounds.
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a key signaling cascade that regulates the expression of pro-inflammatory genes. PAB has been shown to interfere with this pathway at multiple points, ultimately reducing the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent verification.
Experimental Workflow: General Overview
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pseudolaric acid B (PAB) and control compounds (e.g., Paclitaxel, Colchicine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.
-
Treat the cells with various concentrations of PAB and control compounds for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16][17]
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
PAB and control compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 1-2 mg/mL) in ice-cold polymerization buffer containing GTP.
-
Add various concentrations of PAB or control compounds to the wells of a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.[18][19][20][21][22]
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of microtubule-targeting agents.
-
Materials:
-
Cells cultured on glass coverslips
-
PAB and control compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and treat with PAB or control compounds for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize and capture images of the microtubule network using a fluorescence microscope.
-
Conclusion
The available evidence strongly supports the biological activity of Pseudolaric acid B as a potent anti-cancer and anti-inflammatory agent. Its mechanism of action as a microtubule destabilizer, coupled with its ability to inhibit the NF-κB pathway, presents a unique therapeutic profile. While direct comparative data with established drugs is still emerging, the existing quantitative and qualitative findings position PAB as a promising lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for the independent verification and further exploration of PAB's biological activities.
References
- 1. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 8. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B exerts an antifungal effect and targets SIRT1 to ameliorate inflammation by regulating Nrf2/NF-κB pathways in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualization of microtubules of cells in situ by indirect immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxydeacetoxypseudolaric Acid B: A Comparative Analysis Against Standard Chemotherapy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Demethoxydeacetoxypseudolaric acid B (DMAPT), a promising natural compound, against established chemotherapy agents. Through a detailed examination of its mechanism of action and in vitro efficacy, supported by experimental data, this document aims to objectively position DMAPT within the current landscape of cancer therapeutics. For the purpose of this guide, and based on available research, we will focus on Pseudolaric acid B (PAB), a closely related and extensively studied compound representative of this class of natural products. The primary context for comparison will be Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Pseudolaric acid B (PAB) and standard chemotherapy drugs—paclitaxel, doxorubicin (B1662922), and cisplatin—in the MDA-MB-231 human triple-negative breast cancer cell line.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Citation(s) |
| Pseudolaric acid B (PAB) | MDA-MB-231 | 24 hours | 19.3 | [1] |
| 48 hours | 8.3 | [1] | ||
| 72 hours | 5.76 | [1] | ||
| Paclitaxel | MDA-MB-231 | 48-72 hours | ~0.3 - 5.0 (Varies across studies) | |
| Doxorubicin | MDA-MB-231 | 48 hours | ~6.6 - 8.3 (Varies across studies) | |
| Cisplatin | MDA-MB-231 | 48-72 hours | Highly variable (<5 to >50) |
Note: The IC50 values for standard chemotherapy drugs can vary significantly between studies due to differences in experimental conditions and assay methodologies.
Mechanisms of Action: A Comparative Overview
PAB and standard chemotherapeutic agents exhibit distinct mechanisms of action at the molecular level, leading to the inhibition of cancer cell growth and induction of apoptosis.
Pseudolaric Acid B (PAB):
PAB demonstrates a multi-targeted approach to cancer cell inhibition. Its primary mechanisms include:
-
Induction of Apoptosis: PAB triggers programmed cell death through the mitochondrial (intrinsic) pathway. This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[1]
-
Cell Cycle Arrest: PAB causes cell cycle arrest at the G2/M phase, preventing mitotic entry and cell division.[1]
-
Inhibition of PI3K/AKT/mTOR Signaling Pathway: This crucial pathway, often hyperactivated in cancer, is a key target of PAB. By inhibiting the phosphorylation of key components like AKT and mTOR, PAB disrupts signals that promote cell growth, proliferation, and survival.[2][3]
Standard Chemotherapy Drugs:
-
Paclitaxel (Taxane): Paclitaxel functions by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization prevents the dynamic instability required for mitotic spindle formation and chromosome segregation, leading to G2/M phase arrest and subsequent apoptosis.[4][5]
-
Doxorubicin (Anthracycline): Doxorubicin has a multi-faceted mechanism. It intercalates into DNA, inhibiting DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks. Furthermore, doxorubicin can generate reactive oxygen species (ROS), causing oxidative damage to cellular components.[6][]
-
Cisplatin (Platinum-based): Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links. This distortion of the DNA structure interferes with DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.[8][9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Pseudolaric acid B and the general mechanisms of the compared standard chemotherapy drugs.
Caption: Signaling pathway of Pseudolaric acid B (PAB).
Caption: Mechanisms of action for standard chemotherapy drugs.
Experimental Protocols
Detailed methodologies for the key assays cited in the comparative analysis are provided below.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.[10][11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Add the desired concentrations of the test compound (PAB or standard chemotherapy drugs) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1][14]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
Pseudolaric acid B demonstrates significant in vitro anticancer activity against triple-negative breast cancer cells, with a mechanism of action that is distinct from standard chemotherapy agents. Its ability to induce apoptosis and cell cycle arrest, coupled with the inhibition of the critical PI3K/AKT/mTOR signaling pathway, highlights its potential as a novel therapeutic candidate. While direct comparative IC50 values suggest that PAB's potency may be in a similar range to some standard drugs, its unique multi-targeted approach could offer advantages in overcoming drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the treatment of TNBC and other malignancies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) and its related compounds, supported by experimental data and detailed methodologies. We delve into the structure-activity relationships that govern their cytotoxic effects and explore the underlying molecular mechanisms.
This compound, a natural product analog, has demonstrated significant potential as a cytotoxic agent against a variety of cancer cell lines. Its structural similarity to Pseudolaric acid B (PAB), a well-studied diterpene acid from the root bark of Pseudolarix kaempferi, provides a valuable framework for understanding its mechanism of action and for the rational design of more potent derivatives.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of DMDA-PLAB, also reported in scientific literature as compound 13b, has been evaluated against a panel of human cancer cell lines.[1] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for DMDA-PLAB and its parent compound, Pseudolaric acid B (PAB), against various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | DMDA-PLAB (Compound 13b) IC50 (µM)[1] | Pseudolaric Acid B (PAB) IC50 (µM) |
| HMEC-1 | Microvascular Endothelial | 0.136 | Not Reported |
| HL-60 | Promyelocytic Leukemia | 0.258 | 44[2] |
| A-549 | Lung Carcinoma | 0.489 | >100[3] |
| MDA-MB-468 | Breast Adenocarcinoma | 0.583 | Not Reported |
| BEL-7402 | Hepatocellular Carcinoma | 0.875 | Not Reported |
| HCT116 | Colon Carcinoma | 1.162 | Not Reported |
| HeLa | Cervical Adenocarcinoma | 0.344 | Not Reported |
| HepG2 | Hepatocellular Carcinoma | Not Reported | 1.58[4] |
| SK-Hep-1 | Hepatocellular Carcinoma | Not Reported | 1.90[4] |
| Huh-7 | Hepatocellular Carcinoma | Not Reported | 2.06[4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Reported | 5.76 (72h)[5] |
| HN22 | Head and Neck Cancer | Not Reported | -[6] |
Note: IC50 values for PAB are compiled from various sources and may have been determined under different experimental conditions. A direct, head-to-head comparison in a single study would provide the most accurate comparative data.
The data suggests that DMDA-PLAB exhibits potent cytotoxic activity, in some cases potentially exceeding that of PAB, although direct comparative data across all cell lines is limited. The sub-micromolar activity of DMDA-PLAB against several cancer cell lines highlights its promise as a lead compound for further anticancer drug development.
Unraveling the Mechanism of Action: Insights from Pseudolaric Acid B
The mechanism of action for PAB has been extensively studied and provides a strong basis for understanding how DMDA-PLAB may exert its cytotoxic effects. PAB is known to be a microtubule-destabilizing agent, inducing cell cycle arrest at the G2/M phase and subsequently leading to apoptosis.[1][7] This disruption of the cellular microtubule network and inhibition of mitotic spindle formation is a key aspect of its anticancer activity.[1]
Several key signaling pathways have been implicated in PAB-induced apoptosis:
-
PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit this critical survival pathway in cancer cells.[5]
-
ATM/Chk2/p53 Pathway: Activation of this DNA damage response pathway by PAB can lead to cell cycle arrest and apoptosis.
-
Death Receptor Pathway: PAB can induce apoptosis through the activation of death receptors, such as DR5, leading to the activation of caspase-8.[6]
-
Mitochondrial Pathway: PAB can also trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase-9.[5]
The structural modifications in DMDA-PLAB likely modulate its interaction with these molecular targets, leading to its potent cytotoxic profile.
Visualizing the Pathways
To illustrate the complex signaling cascades involved, the following diagrams were generated using Graphviz (DOT language).
Caption: A simplified model of the apoptotic signaling pathways potentially activated by PAB and DMDA-PLAB.
Caption: A general workflow for determining the cytotoxic activity of test compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like DMDA-PLAB.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMDA-PLAB or PAB) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of PI fluorescence. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis induced by the compound.
GPX4 Inhibition Assay
As some PAB derivatives have been shown to induce ferroptosis by inhibiting glutathione (B108866) peroxidase 4 (GPX4), this assay is relevant for mechanistic studies.
-
Reagent Preparation: Prepare assay buffer, NADPH, glutathione (GSH), glutathione reductase (GR), and the test compound.
-
Enzyme Reaction: In a 96-well plate, combine the assay buffer, GR, GSH, NADPH, and the test compound.
-
Initiation: Initiate the reaction by adding recombinant GPX4 and a lipid hydroperoxide substrate.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The oxidation of NADPH to NADP+ by GR is coupled to the reduction of oxidized glutathione (GSSG) produced by GPX4, resulting in a decrease in absorbance.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the GPX4 activity. Compare the activity in the presence of the test compound to a control to determine the percentage of inhibition.
Conclusion
This compound has emerged as a potent cytotoxic agent with a promising profile for further development as an anticancer therapeutic. Its structure-activity relationship, when compared to Pseudolaric acid B, suggests that specific modifications can enhance its biological activity. The likely mechanism of action involves the disruption of microtubule dynamics and the induction of apoptosis through multiple signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of DMDA-PLAB and its analogs, paving the way for the discovery of novel and more effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of studies on Pseudolaric acid B and its analogs
A meta-analysis of studies on Pseudolaric acid B (PAB) and its analogs reveals their significant potential as anticancer agents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Data Presentation: Comparative Anticancer Activity
Pseudolaric acid B, a diterpenoid extracted from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory effects. Structural modifications of PAB have been explored to enhance its antitumor activity and reduce cytotoxicity to normal cells.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB and its derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
| Pseudolaric acid B (PAB) | HCT-116 (Colon) | 1.11 | |
| MCF-7 (Breast) | Not specified | ||
| HepG2 (Liver) | Not specified | ||
| A549 (Lung) | Not specified | ||
| HeLa (Cervical) | 10 | Dose-dependent inhibitory effect. | |
| HN22 (Head and Neck) | ~0.7 (at 24h) | ||
| MDA-MB-231 (Triple-negative breast) | 8.3 (at 48h) | ||
| RD (Rhabdomyosarcoma) | 7.5 (at 48h) | ||
| HO-8910 (Ovarian) | Not specified | PAB reduced cell viability in a dose- and time-dependent manner. | |
| A2780 (Ovarian) | Not specified | PAB reduced cell viability in a dose- and time-dependent manner. | |
| Derivative D3 | HCT-116 (Colon) | 0.21 | Approximately 5.3 times more potent than PAB. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for assays commonly used to evaluate the anticancer effects of PAB and its analogs.
Cell Viability and Cytotoxicity Assay (e.g., CCK-8 or MTT)
This assay determines the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PAB or its analogs for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins and assess their expression levels and phosphorylation status.
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate it with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization: Signaling Pathways
The anticancer activity of Pseudolaric acid B is attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Overview of PAB's anticancer mechanisms.
PAB has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. It also suppresses the NF-κB and p38 MAPK signaling pathways, which are involved in inflammation and cell proliferation. Furthermore, PAB induces apoptosis through both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.
Caption: PAB's inhibition of the PI3K/AKT/mTOR pathway.
Studies have demonstrated that PAB downregulates the expression levels of PI3K, phosphorylated (p)-AKT, and p-mTOR, thereby inhibiting cancer cell proliferation and survival.
Caption: PAB-induced apoptosis pathways.
PAB has been shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5), leading to the activation of caspase-8 in the extrinsic pathway. It also triggers the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and subsequent activation of caspase-9. Both pathways converge on the activation of caspase-3, a key executioner of apoptosis.
Safety Operating Guide
Essential Guide to the Safe Disposal of Demethoxydeacetoxypseudolaric Acid B
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Demethoxydeacetoxypseudolaric acid B, a derivative of Pseudolaric acid B. The following information is synthesized from safety data sheets of related compounds and general best practices for laboratory chemical waste management.
Note: No specific safety data sheet (SDS) for this compound was found. The following procedures are based on information for the closely related compound, Pseudolaric Acid B, and general chemical safety guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for complete and accurate guidance.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Chemical splash goggles |
| Hand Protection | Gloves | Compatible chemical-resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory Protection | Respirator | NIOSH-approved respirator if ventilation is inadequate or dust is present |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] Avoid direct contact with skin and eyes.[1][2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed waste disposal company.
-
Containment:
-
Carefully transfer any unused or waste this compound into a designated and properly labeled chemical waste container.[1]
-
The container should be tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Spill Cleanup:
-
In the event of a spill, avoid raising dust.[1]
-
Wear the appropriate PPE, including a respirator if necessary.[1]
-
For small spills, gently sweep up the solid material and place it into the designated chemical waste container.
-
For larger spills, utilize an absorbent material that does not react with the compound.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with the compound. Use a suitable laboratory detergent and water.
-
Collect all contaminated materials, such as paper towels and absorbent pads, and place them in the chemical waste container.
-
Contaminated protective clothing should be segregated and cleaned by a professional service; do not take it home.[1]
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste container by a licensed hazardous waste disposal company.
-
Ensure all paperwork and labeling are completed in accordance with your institution's policies and local regulations.
-
Dispose of the contents and the container at an approved waste disposal plant.[3][4]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Demethoxydeacetoxypseudolaric acid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Demethoxydeacetoxypseudolaric acid B. Given the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach based on general principles for handling potent, acidic compounds of unknown toxicity.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a biologically active compound and should be handled with care.[1] Assume the compound is a skin and eye irritant and potentially toxic. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. If a splash occurs, remove the outer glove immediately and inspect the inner glove for any breaches. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Ensure sleeves are fully extended. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Never wear open-toed shoes in the laboratory. Shoes should be made of a non-porous material. |
Operational Plan for Handling
This step-by-step protocol ensures the safe handling of this compound during experimental procedures.
2.1. Preparation
-
Designate a Workspace: All work with this compound must be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers are inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2.2. Weighing and Aliquoting
-
Tare the Balance: Use an analytical balance inside the fume hood. Place a piece of weighing paper on the balance and tare it.
-
Dispense the Compound: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer to Vial: Transfer the weighed compound into a pre-labeled vial.
-
Clean Equipment: Wipe the spatula and any other contaminated surfaces with a solvent-moistened cloth (e.g., 70% ethanol) and dispose of the cloth in the designated solid waste container.
2.3. Solubilization
-
Add Solvent: Using a calibrated pipette, add the desired solvent to the vial containing this compound.
-
Ensure Dissolution: Cap the vial and vortex or sonicate as needed to ensure complete dissolution. Keep the vial capped at all times when not adding or removing liquid.
Disposal Plan
Proper disposal of waste containing this compound is critical to ensure laboratory and environmental safety. All waste is considered hazardous.
3.1. Waste Segregation
-
Solid Waste: Includes contaminated gloves, weighing paper, pipette tips, and paper towels. Collect this waste in a dedicated, labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Includes unused solutions and solvent rinses. Collect in a labeled, leak-proof, and chemically resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.
3.2. Decontamination
-
Work Surfaces: At the end of the procedure, thoroughly decontaminate the work area within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.
-
Equipment: Non-disposable equipment should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
3.3. Waste Pickup
-
Follow your institution's guidelines for the storage and pickup of hazardous waste. Ensure all waste containers are securely sealed and properly labeled before removal from the laboratory.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. For larger spills or spills outside the fume hood, evacuate the area and contact your institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
